Iptakalim Hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H22ClN |
|---|---|
Molecular Weight |
179.73 g/mol |
IUPAC Name |
2,3-dimethyl-N-propan-2-ylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H |
InChI Key |
RXNJQAYLNOXYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)NC(C)C.Cl |
Origin of Product |
United States |
Scientific Significance and Research Focus of Iptakalim Hydrochloride
The primary scientific significance of Iptakalim (B1251717) hydrochloride lies in its function as a selective opener of ATP-sensitive potassium (K-ATP) channels. nih.govnih.gov These channels are crucial in linking cellular metabolism to electrical activity in various cell types. Iptakalim hydrochloride's ability to modulate these channels makes it a valuable tool for researchers.
The research focus on this compound is multifaceted, with investigations spanning several areas:
Cardiovascular Research: A significant portion of research has explored its effects on the cardiovascular system. Studies have investigated its potential to induce vasodilation of arterioles and small arteries by hyperpolarizing smooth muscle cells. nih.govnewdrugapprovals.org This has led to preclinical investigations into its utility in models of hypertension and pulmonary hypertension. nih.govatsjournals.orgjbclinpharm.org
Neuroprotection Research: this compound readily crosses the blood-brain barrier, a property that has spurred investigations into its neuroprotective capabilities. ingentaconnect.comunl.edu Research in this area examines its potential to protect neurons from various stressors in animal models of ischemia and neurodegenerative conditions. ingentaconnect.comtandfonline.com
Metabolic and Cellular Proliferation Studies: Researchers are utilizing this compound to probe the role of K-ATP channels in cellular processes such as proliferation and metabolic regulation. medchemexpress.comnih.gov For instance, studies have explored its inhibitory effects on the proliferation of pulmonary arterial smooth muscle cells. medchemexpress.comnih.gov
Receptor Interaction Studies: Beyond its action on K-ATP channels, this compound has been identified as an antagonist of the α4β2-containing nicotinic acetylcholine (B1216132) receptor (nAChR). medchemexpress.comnewdrugapprovals.org This dual activity has opened avenues of research into its potential influence on nicotine-related behaviors in preclinical models. medchemexpress.comnih.gov
Historical Perspective of Preclinical Investigations and Mechanisms
ATP-Sensitive Potassium (KATP) Channel Modulation
This compound's primary mechanism of action involves the modulation of ATP-sensitive potassium (KATP) channels. medchemexpress.com These channels are crucial in linking cellular metabolism to electrical activity in various tissues. By opening these channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration. nih.gov
Subunit Selectivity and Tissue Specificity of KATP Channel Activation
KATP channels are hetero-octameric protein complexes composed of two types of subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) subunit and a regulatory sulfonylurea receptor (SURx) subunit. nih.govphysiology.org The specific combination of these subunits varies across different tissues, conferring distinct pharmacological properties to the channels. physiology.orgmdpi.com
In the cardiovascular system, different KATP channel subtypes are expressed. The cardiac type is typically composed of SUR2A and Kir6.2 subunits, while vascular smooth muscle predominantly expresses SUR2B/Kir6.1 or SUR2B/Kir6.2 combinations. nih.govphysiology.orgoup.com Iptakalim demonstrates a degree of selectivity, preferentially activating vascular KATP channels, specifically the SUR2B/Kir6.1 subtype. oup.comnih.gov This selectivity contributes to its vasodilatory effects on arterioles and small arteries, with minimal impact on larger arteries or capacitance vessels. nih.gov Studies have shown that Iptakalim can protect endothelial cells by activating KATP channels composed of SUR2B/Kir6.1 subunits. oup.com In contrast, it does not activate the SUR1/Kir6.2 channels found in the pancreas or the SUR2A/Kir6.2 channels in the heart under normal conditions. oup.com
This compound can cross the blood-brain barrier and has demonstrated neuroprotective effects. benthamdirect.comingentaconnect.com These effects are attributed to its ability to open KATP channels in neurons, which are present in both the plasma membrane and the mitochondrial inner membrane. benthamdirect.com Evidence suggests that Iptakalim can open both cytoplasmic and mitochondrial KATP channels, contributing to its neuroprotective actions against various stressors. benthamdirect.comingentaconnect.com In dopaminergic neurons of the substantia nigra, functional KATP channels are mainly composed of the SUR1 subunit. nih.govcore.ac.uk However, studies on the direct effects of Iptakalim on these neurons have yielded complex results, with some research indicating that at high concentrations, it may actually close neuronal KATP channels. nih.gov Conversely, other studies suggest that the neuroprotective effects of Iptakalim are mediated by the opening of mitochondrial KATP (mitoKATP) channels. oup.com For instance, the protective effect of Iptakalim against MPP+-induced neurotoxicity in astrocytes was reversed by a mitoKATP channel blocker, 5-hydroxydecanoate (B1195396) (5-HD). oup.com Furthermore, Iptakalim has been shown to potentiate adult mouse hippocampal neurogenesis by opening Kir6.1-composed K-ATP channels. oup.comnih.gov
The KATP channels in pancreatic β-cells are composed of SUR1 and Kir6.2 subunits and play a critical role in insulin (B600854) secretion. physiology.orgnih.gov Interestingly, while Iptakalim acts as an opener for vascular KATP channels, it has been shown to inhibit KATP channels in rat pancreatic β-cells. nih.govresearchgate.net This inhibitory action leads to depolarization of the β-cell membrane, an increase in intracellular calcium concentration, and subsequent stimulation of insulin release. nih.gov This bidirectional regulation of pancreatic and vascular KATP channels highlights the compound's unique pharmacological profile. nih.gov The inhibition of pancreatic β-cell KATP channels is thought to occur through a direct interaction with the Kir6.2 subunit. nih.gov
Ligand-Protein Interaction Studies with KATP Channels
The interaction of Iptakalim with KATP channels has been investigated through various pharmacological, electrophysiological, and biochemical studies. oup.com Research indicates that Iptakalim directly interacts with the KATP channel complex to induce its opening or closing, depending on the channel subtype. In pancreatic β-cells, it is suggested that Iptakalim directly inhibits the Kir6.2 subunit to suppress channel function. nih.gov In vascular tissues, it preferentially activates channels containing the SUR2B subunit. oup.comnih.gov In the context of neuroprotection, studies using selective blockers like 5-HD have been instrumental in demonstrating the involvement of mitoKATP channels in the actions of Iptakalim. oup.com The inhibitory effects of Iptakalim on MPP+-induced pro-inflammatory factor production in astrocytes were reversed by 5-HD, indicating a crucial role for mitoKATP channels in this process. oup.com
Downstream Signaling Cascades of KATP Channel Activation
Cardiovascular System: In the cardiovascular system, the opening of KATP channels in vascular smooth muscle cells leads to hyperpolarization, which in turn inhibits the influx of calcium through L-type calcium channels. nih.gov This reduction in intracellular calcium is a primary mechanism for its vasodilatory and antihypertensive effects. Furthermore, Iptakalim has been shown to restore the balance between the nitric oxide (NO) and endothelin-1 (B181129) (ET-1) signaling systems, which is often disrupted in endothelial dysfunction. oup.com It achieves this by increasing the release of NO and inhibiting the ET-1 system. oup.com Studies have also implicated the Akt/eNOS pathway in the beneficial effects of Iptakalim on endothelial cells. nih.gov
Nervous System: In the nervous system, the neuroprotective effects of Iptakalim are mediated by multiple downstream pathways following KATP channel opening. These include:
Reduction of Glutamate Excitotoxicity: Iptakalim can diminish glutamatergic synaptic transmission by blocking presynaptic glutamate release and reducing the function of postsynaptic NMDA receptors. benthamdirect.comingentaconnect.com
Modulation of Intracellular Calcium: It helps in reducing the release of calcium from intracellular stores. benthamdirect.comingentaconnect.com
Anti-inflammatory Effects: Iptakalim can inhibit the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory factors like TNF-α. oup.com This effect is linked to the opening of mitoKATP channels and the subsequent inhibition of signaling molecules like p38 MAPK. oup.com
Promotion of Neurogenesis: Iptakalim has been found to enhance adult hippocampal neurogenesis by activating the Akt-CREB signaling pathway, which is downstream of Kir6.1-composed K-ATP channel opening. nih.gov This leads to an increased expression of neurotrophic factors such as BDNF and FGF-2. nih.gov
Table of Research Findings on this compound's Mechanisms
| Tissue/Cell Type | KATP Channel Subtype | Effect of Iptakalim | Downstream Consequences | Reference(s) |
|---|---|---|---|---|
| Vascular Smooth Muscle | SUR2B/Kir6.1 | Activation | Vasodilation, reduced intracellular Ca2+, increased NO, decreased ET-1 | nih.govoup.comnih.gov |
| Pancreatic β-cells | SUR1/Kir6.2 | Inhibition | Depolarization, increased intracellular Ca2+, insulin release | nih.govresearchgate.net |
| Neurons (General) | Plasma Membrane & Mitochondrial | Activation | Neuroprotection, reduced glutamate release, decreased intracellular Ca2+ | benthamdirect.comingentaconnect.com |
| Dopaminergic Neurons | SUR1/Kir6.2 | Complex (potential closure at high conc.) | Varied effects on neuronal firing | nih.govcore.ac.uk |
| Astrocytes | Mitochondrial KATP | Activation | Inhibition of activation, reduced TNF-α and p38 MAPK activation | oup.com |
| Hippocampal Neural Stem Cells | Kir6.1-containing | Activation | Increased neurogenesis, activation of Akt-CREB pathway, increased BDNF & FGF-2 | oup.comnih.gov |
| Endothelial Colony-Forming Cells | SUR2b/Kir6.1/Kir6.2 | Activation | Increased proliferation, migration, and angiogenesis via Ca2+/Akt/eNOS pathway | nih.gov |
Regulation of Intracellular Calcium Dynamics
Iptakalim's activation of KATP channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane. mdpi.com In vascular smooth muscle cells, this hyperpolarization inhibits the opening of voltage-dependent calcium channels, thereby reducing the influx of calcium ions ([Ca2+]i). mdpi.comnih.gov This reduction in intracellular calcium is a key factor in the vasodilation and relaxation of these cells. nih.govsmolecule.com Studies have shown that iptakalim can significantly prevent the transient increase in intracellular calcium concentration elicited by substances like endothelin-1. medchemexpress.com
Conversely, in non-excitable cells like endothelial cells, the hyperpolarization induced by iptakalim increases the driving force for calcium influx through other channels, such as receptor- and store-operated channels, leading to an increase in intracellular calcium. ahajournals.org This elevated intracellular calcium in endothelial cells is crucial for modulating the release of vasoactive substances. ahajournals.orgoup.com Neuronal mitochondrial KATP channels also play a role in regulating intracellular calcium concentrations, particularly during hypoxic conditions, offering a protective mechanism. mdpi.com
Nitric Oxide Pathway Modulation (NO Release, NOS Activity)
Iptakalim has been shown to modulate the nitric oxide (NO) pathway, a critical component of endothelial function. oup.comnih.gov Research indicates that iptakalim enhances the release of NO from endothelial cells in a concentration-dependent manner. oup.comnih.gov This effect is linked to its ability to increase the activity of nitric oxide synthase (NOS), the enzyme responsible for NO production. oup.comnih.gov Specifically, at higher concentrations, iptakalim significantly increases NOS activity. oup.comnih.gov The increased production of NO is thought to be related to both the rise in intracellular calcium and the direct enhancement of NOS activity. oup.com The effects of iptakalim on NO production can be blocked by glibenclamide, a KATP channel blocker, confirming the involvement of these channels in this process. spandidos-publications.com
Endothelin System Interactions (ET-1 Release/Synthesis, ECE mRNA Expression)
Iptakalim interacts with the endothelin system, which plays a significant role in vascular tone and remodeling. oup.comnih.gov It has been observed to inhibit the release and synthesis of endothelin-1 (ET-1), a potent vasoconstrictor, in a concentration-dependent manner in cultured aortic endothelial cells. oup.comnih.govoup.com This inhibition is associated with a reduction in the mRNA levels of both ET-1 and endothelin-converting enzyme (ECE), the enzyme responsible for the final step in ET-1 biosynthesis. oup.comnih.govbvsalud.org The inhibitory effects of iptakalim on ET-1 release appear to be dependent on its action on KATP channels, as they are significantly diminished by glibenclamide. oup.comnih.gov Furthermore, the inhibition of ET-1 release by iptakalim is abolished after blocking NOS activity, suggesting a link between the increased NO levels and the reduced ET-1 production. oup.comnih.gov
Protein Kinase C-alpha (PKC-α) Pathway Downregulation
Iptakalim has been found to downregulate the Protein Kinase C-alpha (PKC-α) pathway, particularly in the context of hypoxia-induced pulmonary arterial smooth muscle cell (PASMC) proliferation. nih.govnih.gov Hypoxia is known to increase the expression of PKC-α, which is implicated in vascular remodeling. nih.gov Studies have demonstrated that iptakalim can reduce the hypoxia-induced expression of PKC-α in a dose-dependent manner. nih.govnih.gov This downregulation of PKC-α is a key mechanism through which iptakalim inhibits the proliferation of PASMCs and mitigates pulmonary vascular remodeling. nih.govnih.gov The effect of iptakalim on the PKC-α pathway is also mediated by KATP channels, as it can be reversed by the KATP channel antagonist, glibenclamide. nih.govnih.gov
Akt/eNOS Signaling Pathways
Iptakalim has been shown to activate the Akt/eNOS signaling pathway, which is crucial for cell survival, proliferation, and function, particularly in endothelial cells. nih.govnih.gov The activation of this pathway by iptakalim promotes the function of endothelial colony-forming cells (ECFCs), including their proliferation, migration, and angiogenesis. nih.govnih.gov The opening of KATP channels by iptakalim leads to an increase in intracellular calcium, which in turn upregulates the activation of CaMKII. nih.gov Phosphorylated CaMKII then leads to higher phosphorylation levels of both Akt and endothelial nitric oxide synthase (eNOS). nih.gov Activated Akt can also independently induce the activation of eNOS. nih.gov This cascade of events, mediated by the Ca2+/Akt/eNOS pathway, contributes to the beneficial effects of iptakalim on endothelial cell function. nih.govnih.gov
Neurotrophic Factor Expression (BDNF, FGF-2) via Akt-CREB Signaling
Iptakalim has demonstrated the ability to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and basic fibroblast growth factor (FGF-2), in the hippocampus. nih.gov This effect is mediated through the Akt-CREB signaling pathway. nih.gov The opening of Kir6.1-composed K-ATP channels by iptakalim stimulates the phosphorylation of Akt. nih.gov Activated Akt, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neurogenesis. nih.govfrontiersin.orgarchivesofmedicalscience.com This leads to an upregulation of BDNF and FGF-2 levels. nih.gov This mechanism suggests a potential role for iptakalim in promoting adult hippocampal neurogenesis. nih.gov
Nuclear Factor-kappa B (NF-κB) Translocation Suppression
Iptakalim has been shown to suppress the translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. In models of neuroinflammation, iptakalim administration has been associated with the downregulation of microglial activation. This is accompanied by a reduction in the nuclear translocation of the NF-κB p65 subunit. sci-hub.se By inhibiting the movement of NF-κB into the nucleus, iptakalim can suppress the transcription of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). sci-hub.seresearchgate.net This anti-inflammatory effect is a significant aspect of its neuroprotective properties.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Beyond its effects on KATP channels, this compound demonstrates antagonistic properties at nicotinic acetylcholine receptors (nAChRs). nih.gov This interaction is characterized by a degree of selectivity for certain nAChR subtypes and a specific mechanism of functional blockade.
nAChR Subtype Selectivity
Studies have indicated that this compound exhibits a preferential interaction with α4β2-containing nAChRs. nih.govunl.edu It has been shown to inhibit the function of dopaminergic neurons by non-competitively antagonizing both α4β2 and α4β4 nAChRs located on these neurons. unl.edu In comparative studies, α7-nAChRs were found to be less sensitive to the antagonistic effects of Iptakalim. nih.gov This suggests a degree of selectivity in its interaction with different nAChR subtypes. The heteromeric α4β2 nAChR subtype constitutes a significant portion of the total nAChRs in various brain regions. mdpi.com
Functional Blockade Mechanisms
The antagonistic action of this compound at nAChRs is characterized by a non-competitive mechanism. nih.govnih.gov This is supported by findings that Iptakalim reduces both the peak and steady-state whole-cell current amplitudes mediated by human α4β2-nAChRs in response to nicotinic agonists, without competing for the agonist binding site. nih.gov The blockade is also described as voltage- and use-dependent. nih.gov Furthermore, Iptakalim accelerates the decay of the current and leads to a decrease in the apparent efficacy of agonists, consistent with a non-competitive interaction that may involve promoting receptor desensitization. nih.govmdpi.com
Neurotransmitter System Modulation
This compound has been shown to influence the dopaminergic and glutamatergic neurotransmitter systems, primarily through the regulation of neurotransmitter release and uptake. unl.eduispub.com
Dopaminergic System Interactions
This compound modulates the dopaminergic system by regulating dopamine (B1211576) release. unl.edunih.gov It has been observed to inhibit the release of dopamine in forebrain regions. unl.edu In studies using PC12 cells, a model for dopaminergic neurons, Iptakalim was found to reduce dopamine release induced by the neurotoxin rotenone (B1679576) and the dopamine transporter inhibitor GBR-12909. nih.gov Interestingly, at low concentrations, Iptakalim has been shown to significantly increase extracellular dopamine levels in the lesioned striatum of a rat model of Parkinson's disease, an effect that was not observed at higher concentrations. ispub.com The compound has also been shown to inhibit the function of dopaminergic neurons dissociated from the substantia nigra. unl.edu
Glutamatergic System Interactions
This compound interacts with the glutamatergic system by affecting both glutamate release and uptake. unl.eduispub.com The compound has an inhibitory effect on excess glutamate release. unl.edu In a rat model of Parkinson's disease, Iptakalim was found to reduce extracellular glutamate levels in the striatum in a concentration-dependent manner. ispub.com Furthermore, Iptakalim has been demonstrated to enhance the glutamate uptake activity of astrocytes, PC12 cells, and synaptosomes. ispub.comnih.gov Studies on cultured rat hippocampal neurons have shown that Iptakalim can suppress currents induced by glutamate and NMDA in a dose-dependent manner and attenuate glutamatergic transmission. ispub.commagtech.com.cn
Interactive Data Table: Summary of this compound's Effects
| Target System | Specific Target/Process | Observed Effect of this compound | References |
| Nicotinic Acetylcholine Receptors | α4β2 and α4β4 nAChRs | Non-competitive antagonism, functional blockade | nih.govunl.edunih.gov |
| α7 nAChRs | Less sensitive to antagonism compared to α4β2 | nih.gov | |
| Dopaminergic System | Dopamine Release | Inhibition in forebrain regions; reduction of induced release in PC12 cells | unl.edunih.gov |
| Extracellular Dopamine (in vivo) | Concentration-dependent effects in a Parkinson's disease model | ispub.com | |
| Glutamatergic System | Glutamate Release | Inhibition of excess release | unl.eduispub.com |
| Glutamate Uptake | Enhancement in astrocytes, PC12 cells, and synaptosomes | ispub.comnih.gov | |
| Glutamate-induced Currents | Suppression in hippocampal neurons | ispub.commagtech.com.cn |
Preclinical Pharmacological Investigations of Iptakalim Hydrochloride
Cardiovascular System Research
Preclinical studies have demonstrated that Iptakalim (B1251717) hydrochloride exerts significant effects on the cardiovascular system, primarily through its action as a selective K-ATP channel opener. nih.govnih.gov This mechanism leads to vasodilation and subsequent reductions in blood pressure, as well as beneficial effects on the structure and function of the heart and blood vessels.
Iptakalim hydrochloride has shown notable antihypertensive efficacy in various experimental models. In spontaneously hypertensive rats (SHR), a common model for essential hypertension, chronic administration of Iptakalim has been shown to effectively reduce blood pressure. nih.govsci-hub.ru A key characteristic of Iptakalim's action is its selectivity; it produces a strong blood pressure-lowering effect in hypertensive subjects but has minimal impact on normotensive individuals. nih.govnih.gov This selective antihypertensive action distinguishes it from other K-ATP channel openers like pinacidil (B1677893). nih.gov The sustained and steady nature of its antihypertensive effect suggests its potential for long-term management of hypertension. sci-hub.ru
Beyond systemic hypertension, studies also indicate its utility in models of pulmonary hypertension. In rats with hypoxia-induced pulmonary hypertension, Iptakalim treatment has been found to significantly decrease pulmonary artery pressure. nih.gov
Chronic hypertension leads to maladaptive structural changes in the cardiovascular system, a process known as remodeling. Preclinical evidence strongly suggests that this compound can not only lower blood pressure but also reverse these pathological changes in the vasculature and the heart. sci-hub.ru
In models of hypertension, Iptakalim has been observed to reverse hypertensive vascular remodeling. sci-hub.ruoup.com This includes improvements in the structure of the upper thoracic aorta in rats subjected to pressure overload by abdominal aortic banding. oup.com Furthermore, in spontaneously hypertensive rats, long-term therapy with Iptakalim has been shown to reverse renal arteriolar remodeling, contributing to its renoprotective effects. nih.gov
Iptakalim has demonstrated the ability to reverse cardiac remodeling associated with hypertension. sci-hub.ru In a rat model of pressure overload-induced cardiac hypertrophy, Iptakalim treatment prevented the progression to heart failure. oup.com The study showed that Iptakalim could reverse pathological increases in heart and left ventricular weight, myocyte cross-sectional area, and myocardial fibrosis. oup.com These anti-remodeling effects are crucial as they protect target organs from the long-term damage caused by sustained high blood pressure. sci-hub.ru
Table 1: Effect of Iptakalim on Left Ventricular Hypertrophy (LVH) Parameters in Pressure Overload Model oup.com
| Parameter | Sham-Operated | Aortic Banding (AAB) | AAB + Iptakalim |
| Heart Weight / Body Weight Ratio | Decreased | Significantly Increased | Prevented Increase |
| Left Ventricle Weight / Body Weight Ratio | Decreased | Significantly Increased | Prevented Increase |
| Myocyte Cross-Sectional Area | Normal | Significantly Increased | Reversed Increase |
| Myocardial & Perivascular Fibrosis | Normal | Significantly Increased | Reversed Increase |
| Cardiac Hydroxyproline Content | Normal | Increased by 27.34% | Reversed Increase |
This table is an interactive representation of data described in the source text. Specific numerical values were not provided in the abstract.
This compound has shown significant anti-remodeling properties in the context of hypoxic pulmonary hypertension. nih.gov In rat models exposed to chronic hypoxia, Iptakalim treatment was demonstrated to reverse pathological indices of pulmonary arterial remodeling. nih.govnih.gov This effect is characterized by the inhibition of pulmonary arterial smooth muscle cell (PASMC) proliferation and hypertrophy, which are key features of vascular remodeling in pulmonary hypertension. nih.gov The mechanism for this is linked to the downregulation of protein kinase C-alpha (PKC-α) expression in PASMCs. nih.gov Electrophysiological studies have confirmed that Iptakalim enhances outward potassium currents in pulmonary arterial smooth muscle cells, reversing the decrease in K+ current density seen in hypoxic conditions. nih.gov The reversal of these remodeling indices was found to be dose-dependent. nih.gov
The primary mechanism for Iptakalim's antihypertensive effect is its vasodilatory action, which is particularly selective for resistance blood vessels (arterioles and small arteries) over capacitance vessels or large arteries. nih.govnih.gov This selective vasodilation reduces systemic vascular resistance, leading to a decrease in arterial blood pressure. cvpharmacology.com The vasodilatory effect is mediated by the opening of K-ATP channels, which causes hyperpolarization of the cell membrane. nih.gov
Research indicates that the endothelium plays a crucial role in Iptakalim's action. nih.gov In fact, its vasodilatory response is significantly diminished in endothelium-denuded arterioles. nih.gov Studies on cultured rat mesenteric microvascular endothelial cells (MVECs) have shown that Iptakalim directly activates K-ATP channels in these cells. nih.govnih.gov This activation is dependent on the metabolic state of the cell, specifically on intracellular concentrations of ATP, suggesting that Iptakalim is more effective in the low metabolic status conditions that can be caused by the elevated shear stress of hypertension. nih.govnih.gov
Endothelial Function Protection Studies
This compound has demonstrated significant protective effects on vascular endothelial function in various preclinical models. The endothelium plays a crucial role in maintaining vascular homeostasis, and its dysfunction is a key factor in the pathogenesis of numerous cardiovascular diseases. Research indicates that Iptakalim's protective mechanisms are largely mediated through the activation of K-ATP channels, which leads to a cascade of favorable cellular events.
One of the primary mechanisms of Iptakalim's endothelial protection is its ability to modulate the balance between vasodilators and vasoconstrictors. Specifically, it has been shown to enhance the nitric oxide (NO) signaling system while inhibiting the endothelin (ET-1) system. nih.gov In models of pressure overload-induced cardiac hypertrophy, Iptakalim treatment prevented the progression to heart failure by protecting the endothelium. nih.gov This was associated with an enhancement of the downregulated nitric oxide system and inhibition of the upregulated endothelin system. nih.gov
In the context of hypoxia, which is known to impair endothelial function, Iptakalim has been found to rescue human pulmonary artery endothelial cells (HPAECs) from hypoxia-induced nitric oxide system dysfunction. nih.govmdpi.com Hypoxic conditions lead to a significant reduction in endothelial nitric oxide synthase (eNOS) activity and subsequent NO production. nih.govmdpi.com Pre-treatment with Iptakalim was shown to normalize these reductions, an effect that was blocked by the K-ATP channel antagonist, glibenclamide, confirming the involvement of K-ATP channel activation in this protective effect. nih.govmdpi.com
Furthermore, Iptakalim has been shown to attenuate endothelial injury in rat models of hypoxia-induced pulmonary arterial hypertension (PAH). nih.gov This protective effect is associated with the enhanced expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) and eNOS. nih.gov The compound also suppresses inflammatory responses that contribute to endothelial damage. nih.gov
Studies in models of insulin (B600854) resistance and hyperuricemia have also highlighted Iptakalim's endothelial protective properties. In rats with insulin resistance, Iptakalim was able to restore the balance between NO and ET-1 signaling, thereby protecting against endothelial dysfunction. oup.com Similarly, in a rat model of hyperuricemia, Iptakalim prevented hypertension and renal injury by preserving endothelial vasodilator function and increasing the expression of eNOS. barrowneuro.org
Table 1: Effects of this compound on Endothelial Function Markers This table is interactive. You can sort and filter the data by clicking on the column headers.
| Model System | Key Stimulus/Condition | Measured Parameter | Observed Effect of Iptakalim | Reference(s) |
|---|---|---|---|---|
| Rat Model of Pressure Overload | Abdominal Aortic Banding | Nitric Oxide (NO) Signaling | Enhanced | nih.gov |
| Rat Model of Pressure Overload | Abdominal Aortic Banding | Endothelin (ET-1) Signaling | Inhibited | nih.gov |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | Hypoxia | eNOS Activity | Normalized/Increased | nih.govmdpi.com |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | Hypoxia | Nitric Oxide (NO) Levels | Normalized/Increased | nih.govmdpi.com |
| Rat Model of Hypoxia-Induced PAH | Hypoxia | PECAM-1 Expression | Enhanced | nih.gov |
| Rat Model of Hypoxia-Induced PAH | Hypoxia | eNOS Expression | Enhanced | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Insulin Resistance | Nitric Oxide (NO) Release | Increased | oup.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Insulin Resistance | eNOS Protein Expression | Increased | oup.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Insulin Resistance | Endothelin-1 (B181129) (ET-1) Production | Reduced | oup.com |
Modulation of Smooth Muscle Cell Proliferation (Pulmonary Arterial, Airway)
This compound has been shown to modulate the proliferation of smooth muscle cells, a key pathological feature in conditions such as pulmonary hypertension and airway remodeling in chronic respiratory diseases. The compound's inhibitory effects on both pulmonary arterial smooth muscle cells (PASMCs) and airway smooth muscle cells (ASMCs) are primarily mediated through the activation of K-ATP channels.
In the context of pulmonary arterial hypertension, the proliferation of PASMCs contributes significantly to vascular remodeling. Iptakalim has been demonstrated to inhibit the proliferation of human PASMCs induced by stimuli such as endothelin-1 (ET-1) and hypoxia. nih.govnih.gov The mechanism of this anti-proliferative effect involves the opening of K-ATP channels, which leads to membrane hyperpolarization and subsequent inhibition of Ca2+ influx, a critical signal for cell proliferation. nih.gov Furthermore, Iptakalim has been found to downregulate the expression of Protein Kinase C-α (PKC-α), a key signaling molecule in hypoxia-induced PASMC proliferation. nih.gov Proteomic analyses have revealed that Iptakalim's anti-proliferative effects are also associated with changes in the expression of various cellular proteins, including those related to the cytoskeleton, chaperones, and ion transport. nih.gov Specifically, Iptakalim has been shown to modulate the expression of Hsp60, vimentin, and the Bax/Bcl-2 ratio, thereby promoting apoptosis and counteracting proliferation. nih.govnih.gov
Iptakalim also exhibits inhibitory effects on the proliferation of human airway smooth muscle cells (ASMCs), which is a central component of airway remodeling in diseases like asthma. nih.gov In studies using platelet-derived growth factor (PDGF)-BB to induce ASMC proliferation, Iptakalim was found to significantly inhibit this process. nih.gov This effect was demonstrated through various assays, including cell counting kit-8 (CCK-8), flow cytometry, and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation. nih.gov The anti-proliferative action of Iptakalim on ASMCs is also dependent on the opening of K-ATP channels, as the effect can be blocked by the K-ATP channel antagonist glibenclamide. nih.gov Downstream of K-ATP channel activation, Iptakalim has been shown to alleviate the phosphorylation of key signaling molecules involved in cell proliferation, such as Ca2+/calmodulin-dependent kinase II (CaMKII), extracellular regulated protein kinases 1/2 (ERK1/2), protein kinase B (Akt), and cyclic adenosine (B11128) monophosphate (cAMP) response element binding protein (CREB). nih.gov
Table 2: Effects of this compound on Smooth Muscle Cell Proliferation This table is interactive. You can sort and filter the data by clicking on the column headers.
| Cell Type | Proliferative Stimulus | Key Mechanistic Finding | Downstream Effect | Reference(s) |
|---|---|---|---|---|
| Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs) | Endothelin-1 (ET-1) | K-ATP Channel Activation | Inhibition of Ca2+ influx, Promotion of apoptosis (increased Bax/Bcl-2 ratio) | nih.gov |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Endothelin-1 (ET-1) | Modulation of Protein Expression | Altered expression of Hsp60, vimentin, nucleoporin P54, and Bcl-XL | nih.gov |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Hypoxia | K-ATP Channel Activation | Downregulation of PKC-α expression | nih.gov |
Attenuation of Pulmonary Hypertension in Hypoxic Models
Preclinical studies utilizing rodent models of chronic hypoxia-induced pulmonary hypertension (PH) have demonstrated the therapeutic potential of this compound in attenuating the key pathological features of this disease. Chronic exposure to hypoxia leads to sustained pulmonary vasoconstriction, vascular remodeling, and right ventricular hypertrophy, culminating in increased pulmonary arterial pressure.
In rat models of hypoxia-induced PH, oral administration of Iptakalim has been shown to significantly reduce the elevated mean pulmonary artery pressure and right ventricle systolic pressure. nih.govnih.gov This hemodynamic improvement is accompanied by a notable attenuation of right ventricular hypertrophy, a key indicator of the severity and progression of PH. nih.gov
The beneficial effects of Iptakalim in these models are closely linked to its ability to counteract the structural changes in the pulmonary vasculature, a process known as vascular remodeling. nih.gov Iptakalim treatment has been observed to reverse pathological indices of pulmonary arterial remodeling, including the thickening of the pulmonary arterial walls. nih.govnih.gov This anti-remodeling effect is thought to be mediated by the activation of K-ATP channels on pulmonary arterial smooth muscle cells, which leads to enhanced outward potassium currents and a reduction in smooth muscle cell proliferation. nih.gov
In addition to its effects on the vasculature, Iptakalim has also been shown to modulate the inflammatory component of hypoxia-induced PH. Treatment with Iptakalim has been found to alleviate inflammatory cell infiltration in the lungs and to modulate the levels of key cytokines, specifically by preventing the increase in the pro-inflammatory cytokine IL-1β and the decrease in the anti-inflammatory cytokine IL-10. nih.gov
Table 3: Effects of this compound in Hypoxic Pulmonary Hypertension Rat Models This table is interactive. You can sort and filter the data by clicking on the column headers.
| Parameter | Model | Iptakalim Treatment Effect | Key Finding | Reference(s) |
|---|---|---|---|---|
| Mean Pulmonary Artery Pressure | Chronic Hypoxia Rat Model | Significantly Attenuated | Reduction in a key hemodynamic marker of PH. | nih.govnih.gov |
| Right Ventricular Hypertrophy | Chronic Hypoxia Rat Model | Significantly Reduced | Indicates a reduction in the cardiac strain caused by PH. | nih.gov |
| Pulmonary Arterial Remodeling | Chronic Hypoxia Rat Model | Reversed | Reversal of pathological changes in the pulmonary artery walls. | nih.gov |
| Pulmonary Arterial Wall Thickness | Chronic Hypoxia Rat Model | Attenuated Increase | Suggests inhibition of vascular smooth muscle cell proliferation and hypertrophy. | nih.gov |
| Inflammatory Cell Infiltration | Chronic Hypoxia Rat Model | Alleviated | Demonstrates anti-inflammatory properties in the context of PH. | nih.gov |
| IL-1β Levels (Lung Tissue) | Chronic Hypoxia Rat Model | Prevented Increase | Modulation of pro-inflammatory cytokine response. | nih.gov |
| IL-10 Levels (Lung Tissue) | Chronic Hypoxia Rat Model | Prevented Decrease | Modulation of anti-inflammatory cytokine response. | nih.gov |
Central Nervous System Research
Neuroprotective Effects in Ischemic and Hypoxic Models
This compound has demonstrated significant neuroprotective properties in various preclinical models of cerebral ischemia and hypoxia. These conditions, which are central to the pathophysiology of stroke, lead to a cascade of detrimental events including excitotoxicity, apoptosis, and neuroinflammation, ultimately resulting in neuronal death.
In vivo studies using models such as middle cerebral artery occlusion (MCAO) in rats have shown that administration of Iptakalim can significantly reduce infarct volume, ameliorate brain edema, and improve neurological deficits. nih.govbarrowneuro.org The neuroprotective effects are observed even when the compound is administered after the onset of reperfusion, suggesting a therapeutic window for intervention. nih.govbarrowneuro.org
The neuroprotective mechanisms of Iptakalim are multifaceted and are primarily initiated by the activation of K-ATP channels in the brain. nih.gov This activation helps to counteract the excessive membrane depolarization that occurs during an ischemic insult. nih.gov A key consequence of this is the modulation of the glutamatergic system. Iptakalim has been shown to limit the release of the excitotoxic neurotransmitter glutamate (B1630785) and enhance its uptake, thereby reducing the excitotoxic damage to neurons. nih.gov
In vitro studies have further elucidated the cellular mechanisms of Iptakalim's neuroprotection. The compound has been shown to protect not only neurons but also other components of the neurovascular unit, including astrocytes and endothelial cells, from hypoxia- and oxygen-glucose deprivation (OGD)-induced cell death. nih.govmdpi.com This is evidenced by increased cell viability and a reduction in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell injury. nih.govmdpi.com
A significant aspect of Iptakalim's neuroprotective action is its ability to inhibit apoptosis. In both in vivo and in vitro models, Iptakalim has been shown to reduce the expression of the pro-apoptotic protein caspase-3 and to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govbarrowneuro.org
Table 4: Neuroprotective Effects of this compound in Ischemic and Hypoxic Models This table is interactive. You can sort and filter the data by clicking on the column headers.
| Model System | Key Outcome Measure | Observed Effect of Iptakalim | Mechanistic Insight | Reference(s) |
|---|---|---|---|---|
| Rat MCAO Model | Infarct Volume | Significantly Reduced | Protection against ischemic brain damage. | nih.govbarrowneuro.org |
| Rat MCAO Model | Neurological Deficits | Improved | Functional recovery following ischemic stroke. | nih.govbarrowneuro.org |
| Rat MCAO Model | Brain Edema | Ameliorated | Reduction of a key secondary injury mechanism. | nih.govbarrowneuro.org |
| Cultured Neurons, Astrocytes, Endothelial Cells | Cell Death (Hypoxia/OGD) | Inhibited | Protection of the neurovascular unit. | nih.govmdpi.com |
| Cultured Neurovascular Unit Cells | LDH Release (Hypoxia/OGD) | Reduced | Attenuation of cellular injury. | nih.govmdpi.com |
| In vivo and in vitro models | Apoptosis (Caspase-3, Bcl-2/Bax ratio) | Inhibited | Anti-apoptotic effects contribute to neuroprotection. | nih.govbarrowneuro.org |
| Mouse MCAO Model | Cerebral Microcirculation | Improved | Inhibition of pericyte contraction restores blood flow. | nih.gov |
Neurodegeneration Studies in Disease Models
This compound has been investigated for its neuroprotective potential in several preclinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). The neurotoxins 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), and rotenone (B1679576) are commonly used to replicate the key pathological features of PD in these models.
In vivo studies have demonstrated that systemic administration of Iptakalim can protect against the degeneration of dopaminergic neurons induced by these toxins. In a rat model of rotenone-induced nigrostriatal degeneration, pretreatment with Iptakalim prevented parkinsonian symptoms and the depletion of dopamine (B1211576) in the striatum and substantia nigra. barrowneuro.org Similarly, in an MPP+-induced model, Iptakalim was shown to alleviate behavioral symptoms and reduce the loss of dopaminergic neurons in the SNpc. nih.govoup.com
The neuroprotective effects of Iptakalim in these PD models are strongly linked to the activation of K-ATP channels, with a particular emphasis on mitochondrial K-ATP (mitoK-ATP) channels. nih.govbarrowneuro.org The opening of these channels is believed to play a crucial role in preserving mitochondrial function and reducing oxidative stress, which are key elements in the pathogenesis of PD. The protective effects of Iptakalim can often be reversed by selective mitoK-ATP channel blockers like 5-hydroxydecanoate (B1195396) (5-HD). nih.govbarrowneuro.org
A significant aspect of Iptakalim's mechanism of action is its ability to inhibit neuroinflammation, a process that is increasingly recognized as a major contributor to the progression of PD. Iptakalim has been shown to suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system. nih.govnih.gov In rotenone-treated models, Iptakalim inhibited microglial activation and the subsequent production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.gov In MPP+-induced models, Iptakalim was found to decrease TNF-α release from reactive astrocytes. nih.gov
Furthermore, Iptakalim has been shown to modulate neurotransmitter systems in the context of PD. In a 6-OHDA lesion model, Iptakalim was found to increase extracellular dopamine levels in the lesioned striatum while decreasing glutamate levels. nih.gov This modulation of neurotransmitter levels may contribute to both symptomatic relief and neuroprotection. In vitro studies using PC12 cells have also shown that Iptakalim can enhance dopamine uptake and reduce its release, thereby protecting against rotenone-induced cytotoxicity. nih.gov
Table 5: Neuroprotective Effects of this compound in Parkinson's Disease Models This table is interactive. You can sort and filter the data by clicking on the column headers.
| PD Model (Toxin) | Key Finding | Mechanistic Insight | Reference(s) |
|---|---|---|---|
| Rotenone | Prevention of parkinsonian symptoms and dopamine depletion. | Activation of mitochondrial K-ATP channels. | barrowneuro.org |
| Rotenone | Inhibition of microglia-mediated neuroinflammation (reduced TNF-α and PGE2). | Suppression of microglial activation. | nih.gov |
| Rotenone | Alleviation of cytotoxicity and reduction of dopamine release in PC12 cells. | Modulation of dopamine transporter function. | nih.gov |
| MPP+ | Alleviation of behavioral symptoms and reduction of dopaminergic neuron loss. | Inhibition of astrocyte and microglia activation. | nih.govoup.com |
| MPP+ | Decrease in TNF-α release from reactive astrocytes. | Anti-inflammatory effects. | nih.gov |
| 6-OHDA | Modulation of extracellular neurotransmitter levels (increased dopamine, decreased glutamate). | Regulation of neurotransmitter homeostasis. | nih.gov |
Mechanisms of Neuroprotection
Astrocytic Apoptosis Inhibition
This compound demonstrates neuroprotective properties through the inhibition of apoptosis in astrocytes, a critical component of the central nervous system's support structure. In models utilizing the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), Iptakalim has been shown to protect astrocytes by modulating MAPK (mitogen-activated protein kinase) signaling pathways. oup.com Specifically, it was found to inhibit MPP+-induced apoptosis by regulating the phosphorylation levels of JNK (c-Jun N-terminal kinase) and ERK1/2 (extracellular signal-regulated kinases 1/2). oup.com
Furthermore, the compound mitigates the inflammatory response associated with astrocyte activation. Research indicates that Iptakalim can suppress the MPP+-induced elevation of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine released from reactive astrocytes. oup.comnih.gov This effect is linked to the down-regulation of p38 MAPK phosphorylation. oup.com The neuroprotective actions of Iptakalim, including the inhibition of apoptosis and reduction of inflammatory mediators, appear to be mediated by the opening of mitochondrial ATP-sensitive potassium (mito-KATP) channels in astrocytes. nih.gov In studies on primary cultured cortical neurons under hypoxic conditions, Iptakalim dose-dependently decreased the percentage of apoptotic cells and up-regulated the expression of the anti-apoptotic protein Bcl-2, an effect that was antagonized by the KATP channel blocker glibenclamide. magtech.com.cn
Glutamate Transporter Function
Another key mechanism of Iptakalim's neuroprotective action involves its influence on glutamate transporter function. eurekaselect.comnih.gov Proper function of these transporters is essential for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity. mdpi.com Research has demonstrated that this compound can protect cells against neurotoxin-induced dysfunction of glutamate transporters in both in vitro and in vivo models. nih.gov By enhancing the uptake of extracellular glutamate, Iptakalim helps to clear this excitatory neurotransmitter from the synaptic cleft, which is a crucial protective mechanism against a variety of neurodegenerative insults. eurekaselect.com Additionally, in vivo microdialysis studies in rats have shown that Iptakalim can significantly attenuate nicotine-induced increases in extracellular glutamate levels in the nucleus accumbens, further highlighting its role in modulating glutamatergic transmission. nih.gov
Antipsychotic Potential Research
Effects on Amphetamine- and Phencyclidine-Induced Behaviors
Preclinical studies have established Iptakalim's potential as an antipsychotic agent by examining its effects on animal behaviors induced by psychostimulants. Iptakalim has been shown to be effective in reducing hyperlocomotion induced by both amphetamine and phencyclidine (PCP), a behavioral profile shared by currently used antipsychotic drugs. unl.edunih.gov In rat models, Iptakalim significantly attenuated the robust increase in motor activity caused by phencyclidine. unl.edu Similarly, it effectively reduces amphetamine-induced hyperlocomotor activity. unl.edunih.gov These findings suggest that Iptakalim can modulate dopamine and glutamate pathways that are dysregulated in these models of psychosis. unl.edu
Table 1: Effects of this compound on Induced Hyperlocomotion
| Inducing Agent | Animal Model | Effect of this compound |
|---|---|---|
| Amphetamine | Rat | Reduction of hyperlocomotion unl.edunih.gov |
| Phencyclidine (PCP) | Rat | Significant attenuation of hyperlocomotion unl.edunih.gov |
Modulation of Conditioned Avoidance Responding and Prepulse Inhibition
Further investigation into Iptakalim's antipsychotic profile involves its effects on more complex behavioral paradigms. In the conditioned avoidance response (CAR) test, a well-established preclinical screen with high predictive validity for antipsychotic activity, Iptakalim selectively disrupts the conditioned response. unl.eduwikipedia.orgeurekaselect.com Specifically, treatment with Iptakalim significantly inhibited avoidance responding in rats, an effect comparable to that of both atypical (clozapine) and typical (haloperidol) antipsychotics. unl.edu
Prepulse inhibition (PPI) is a neurological process where a weaker prestimulus inhibits the startle reaction to a subsequent stronger stimulus; deficits in PPI are observed in disorders like schizophrenia. wikipedia.org Research on Iptakalim has yielded interesting results in this domain. When administered in combination with amphetamine, Iptakalim produced a disruption of PPI. unl.edunih.gov This effect was also observed with haloperidol (B65202) but not with clozapine (B1669256), suggesting a complex interaction with dopaminergic systems that differs from some atypical antipsychotics. unl.edu
Table 2: Modulation of Complex Antipsychotic-Related Behaviors
| Behavioral Test | Finding | Comparison with Standard Antipsychotics |
|---|---|---|
| Conditioned Avoidance Responding (CAR) | Selectively disrupts/inhibits avoidance responding unl.edunih.gov | Similar to clozapine and haloperidol unl.edu |
| Prepulse Inhibition (PPI) | Disrupts PPI when combined with amphetamine unl.edunih.gov | Similar to haloperidol; different from clozapine unl.edu |
c-Fos Expression Patterns in Brain Regions
The expression of the immediate-early gene c-Fos is used as a marker for neuronal activity, and different antipsychotics induce distinct patterns of expression in the brain. frontiersin.org Iptakalim induces a c-Fos expression pattern that aligns with atypical antipsychotics like clozapine. unl.edunih.gov Following administration, Iptakalim dose-dependently increases c-Fos expression in the nucleus accumbens, medial prefrontal cortex, and lateral septal nucleus. unl.edu Notably, it does not increase c-Fos expression in the dorsolateral striatum. unl.edunih.gov This is a key characteristic shared with atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics like haloperidol, which does induce c-Fos in the dorsolateral striatum. unl.edu The most pronounced effect of Iptakalim on c-Fos expression was observed in the medial prefrontal cortex, a region critically involved in cognitive and executive functions that are often impaired in schizophrenia. unl.edu
Table 3: Comparative c-Fos Expression Patterns
| Brain Region | This compound | Clozapine (Atypical) | Haloperidol (Typical) |
|---|---|---|---|
| Medial Prefrontal Cortex | ▲ Increased (strongest effect) unl.edu | ▲ Increased unl.edunih.gov | - |
| Nucleus Accumbens | ▲ Increased unl.edunih.gov | ▲ Increased unl.edunih.gov | ▲ Increased unl.edunih.gov |
| Lateral Septal Nucleus | ▲ Increased unl.edunih.gov | ▲ Increased unl.edunih.gov | ▲ Increased unl.edunih.gov |
| Dorsolateral Striatum | - No increase unl.edunih.gov | - | ▲ Increased unl.edunih.gov |
Antidepressant Effects in Chronic Mild Stress Models
Regulation of Neuro-inflammation
Iptakalim has demonstrated potential antidepressant effects in preclinical models, primarily through the modulation of neuro-inflammatory pathways. nih.govoup.com In a chronic mild stress (CMS) mouse model of depression, treatment with Iptakalim restored depressive-like behaviors such as anhedonia. nih.gov The underlying mechanism for this effect involves the regulation of inflammation in the hippocampus. nih.govoup.com
Research has shown that Iptakalim negatively regulates the expression of the nod-like receptor protein 3 (NLRP3). nih.gov This action, in turn, inhibits the activation of the NLRP3-inflammasome/caspase-1/interleukin 1β (IL-1β) axis, a key pathway in microglia-mediated neuro-inflammation. nih.gov In broader stress models, Iptakalim was also found to alleviate stress-induced up-regulation of mRNA for several inflammation-related molecules, including TNFα, IL-1β, IL-6, and Toll-like receptor 4 (TLR4), in the hypothalamus. nih.gov By suppressing these neuro-inflammatory cascades, Iptakalim may reverse the pathological changes associated with chronic stress and depression. nih.govnih.gov
Table 4: Regulation of Neuro-inflammation in Stress Models
| Model | Key Inflammatory Pathway/Molecule | Effect of this compound | Brain Region |
|---|---|---|---|
| Chronic Mild Stress (CMS) | NLRP3-inflammasome/caspase-1/IL-1β axis | Inhibited/Suppressed nih.gov | Hippocampus |
| Chronic/Acute Restraint Stress | TNFα, IL-1β, IL-6, TLR4 (mRNA) | Alleviated up-regulation nih.gov | Hypothalamus |
Mentioned Compounds
Enhancement of Adult Hippocampal Neurogenesis
This compound has been investigated for its potential to stimulate adult neurogenesis, a process crucial for learning, memory, and mood regulation. Research indicates that adult neural stem cells (ANSCs) located in the hippocampus express Kir6.1/SUR1-composed ATP-sensitive potassium (K-ATP) channels. Iptakalim, as a K-ATP channel opener, has been shown to enhance the proliferation of these ANSCs in the hippocampus.
The mechanism underlying this neurogenic effect involves the activation of key signaling pathways. Studies have demonstrated that iptakalim administration leads to an increase in the phosphorylation of Akt and CREB in the hippocampus. This activation is associated with elevated levels of brain-derived neurotrophic factor (BDNF) and basic fibroblast growth factor (FGF-2) throughout the hippocampus. These effects on signaling pathways and growth factor expression were observed to be dependent on the presence of the Kir6.1 subunit of the K-ATP channel, as they were absent in mice lacking this subunit. These findings suggest that iptakalim stimulates adult hippocampal neurogenesis by opening Kir6.1-composed K-ATP channels, which in turn activates the Akt-CREB signaling cascade and upregulates neurotrophic factors.
Research on Drug Dependence Models
This compound has been evaluated in preclinical models for its potential as a pharmacotherapy for nicotine (B1678760) dependence. Its mechanism of action is thought to involve its dual role as an ATP-sensitive potassium channel opener and an antagonist of α4β2-containing nicotinic acetylcholine (B1216132) receptors (nAChRs). Pretreatment with iptakalim has been shown to diminish the release of dopamine and glutamate in the nucleus accumbens, a key brain region in the reward pathway, which is typically induced by nicotine.
In studies using rat models of nicotine self-administration, pretreatment with iptakalim resulted in a decrease in nicotine intake. This was evidenced by a reduction in active lever pressing for intravenous nicotine infusions. This effect was observed to be dose-dependent. Importantly, the reduction in nicotine self-administration was not attributed to non-specific motor effects of the compound.
The impact of iptakalim on the interoceptive stimulus effects of nicotine has been assessed using a discriminated goal-tracking task in rats. In this paradigm, nicotine serves as a cue for the availability of a reward (e.g., sucrose), leading to the development of a conditioned anticipatory food-seeking response, or goal-tracking.
Research has shown that iptakalim can attenuate this nicotine-evoked goal-tracking behavior in a dose-dependent manner. This suggests that iptakalim can interfere with the ability of nicotine to act as an internal cue that drives reward-seeking behavior. These findings, combined with the results from self-administration studies, support the potential of iptakalim in addressing the reinforcing and stimulus effects of nicotine, which are key drivers of addiction.
Renal System Research
This compound has demonstrated protective effects on the kidneys in preclinical models of hypertension and hyperuricemia-induced renal injury. In spontaneously hypertensive rats (SHR), long-term administration of iptakalim has been shown to reduce urinary proteinuria, a marker of kidney damage. nih.gov This renoprotective effect is associated with the alleviation of small vascular remodeling within the kidneys. nih.gov Mechanistically, the nephroprotection in this model is linked to the inhibition of both blood and renal tissue levels of endothelin-1 (ET-1) and transforming growth factor-beta1 (TGF-beta1), two key mediators of fibrosis and vascular damage. nih.gov
In models of uric acid-induced nephropathy, iptakalim has been found to mitigate cellular damage to various renal cell types, including glomerular endothelial cells, mesangial cells, and tubular epithelial cells. patsnap.com The protective mechanism in this context involves the activation of SUR2B/Kir6.1-type K-ATP channels. patsnap.com Furthermore, iptakalim has been observed to suppress the translocation of nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in renal glomerular endothelial cells stimulated with uric acid. patsnap.com This inhibition of the NF-κB pathway, which is a critical regulator of inflammation, contributes to the compound's protective effects against uric acid-induced renal cell injury. patsnap.com
Table 1: Effects of this compound on Renal Parameters in a Hypertensive Model
| Parameter | Treatment Group | Outcome |
| Urinary Proteinuria | This compound | Reduced |
| Small Vascular Remodeling | This compound | Alleviated |
| Blood Endothelin-1 (ET-1) | This compound | Decreased |
| Renal Tissue Endothelin-1 (ET-1) | This compound | Decreased |
| Blood TGF-beta1 | This compound | Decreased |
| Renal Tissue TGF-beta1 | This compound | Decreased |
Table 2: Effects of this compound on Renal Cells in a Uric Acid-Induced Model
| Cell Type | Effect of Uric Acid | Effect of this compound |
| Glomerular Endothelial Cells | Cellular Damage | Attenuated Damage |
| Mesangial Cells | Cellular Damage | Attenuated Damage |
| Tubular Epithelial Cells | Cellular Damage | Attenuated Damage |
| Signaling Pathway | Effect of Uric Acid | Effect of this compound |
| NF-κB Translocation | Increased | Suppressed |
In addition to its broader nephroprotective effects, iptakalim has been specifically shown to address structural changes in the renal vasculature associated with hypertension. Studies in spontaneously hypertensive rats have demonstrated that iptakalim can alleviate the remodeling of small renal blood vessels. nih.gov This effect on the renal microvasculature is a key component of its kidney-protective actions.
The reversal of vascular remodeling by iptakalim is not limited to the renal system and is thought to be related to its fundamental mechanism of action on K-ATP channels. Research has indicated that the expression of the K-ATP channel subunits, SUR2 and Kir6.2, is elevated in the vascular smooth muscle of hypertensive rats. Long-term treatment with iptakalim has been shown to significantly reduce the mRNA levels of these subunits. This modulation of K-ATP channel gene expression may, in part, explain the compound's ability to reverse vascular remodeling in hypertensive states.
Impact on Pericyte Contraction in Ischemic Stroke Models
Following an ischemic stroke, the persistent contraction of pericytes, cells that wrap around capillaries, can lead to impaired blood flow and contribute to poor clinical outcomes. nih.gov Preclinical research has investigated the role of this compound in modulating this process, focusing on its ability to inhibit pericyte contraction and improve microcirculation. nih.govnih.gov
Studies utilizing mouse models of middle cerebral artery occlusion (MCAO) have demonstrated that the administration of this compound significantly promotes the recovery of cerebral blood flow after ischemia and reperfusion. nih.gov This improvement in cerebral microcirculation is linked to a significant inhibition of pericyte contraction and a decrease in the number of obstructed capillaries. nih.govresearchgate.net
In vitro experiments have further elucidated the direct effects of this compound on pericytes. nih.gov Using a collagen gel contraction assay, researchers observed that cultured pericytes subjected to oxygen-glucose deprivation (OGD), a condition that mimics ischemia, consistently contracted. nih.govresearchgate.net Treatment with this compound was found to notably restrain this OGD-induced pericyte contraction. nih.govresearchgate.net
The underlying mechanism for this effect involves the drug's function as an ATP-sensitive potassium (K-ATP) channel opener. nih.govdoi.org this compound promotes the opening of K-ATP channels by suppressing the formation of the SUR2/EPAC1 complex. nih.govnih.gov This action leads to hyperpolarization of the cell membrane, which consequently reduces calcium influx and the release of endothelin-1 (ET-1), a potent vasoconstrictor. nih.govnih.gov By mitigating these pathways, this compound effectively inhibits the contraction of pericytes, suggesting its potential as a therapeutic agent for improving microvascular disturbances following an ischemic stroke. nih.govresearchgate.net
Table 1: Summary of Preclinical Findings on this compound's Impact on Pericyte Contraction
Advanced Research Methodologies and Models in Iptakalim Hydrochloride Studies
In Vitro Cellular Models and Assays
A diverse array of cultured cell systems has been employed to dissect the specific effects of Iptakalim (B1251717) on various cell types implicated in cardiovascular and neurological disorders.
Cultured Vascular Endothelial and Smooth Muscle Cells
Vascular cell culture models have been fundamental in understanding Iptakalim's primary antihypertensive effects. Studies on cultured rat mesenteric microvascular endothelial cells (MVECs) have shown that Iptakalim activates ATP-sensitive potassium (K-ATP) channels, an effect dependent on intracellular ATP concentrations and hydrolysis. nih.gov This activation is more pronounced in cells with a low metabolic status, suggesting a targeted action on vessels in pathological states like hypertension. nih.gov
In the context of pulmonary hypertension, research using human pulmonary arterial smooth muscle cells (PASMCs) has demonstrated that Iptakalim inhibits hypoxia-induced proliferation. nih.gov This anti-proliferative effect is linked to the downregulation of protein kinase C-α (PKC-α). Furthermore, studies on human pulmonary artery endothelial cells (HPAECs) revealed that Iptakalim can rescue these cells from hypoxia-induced nitric oxide (NO) system dysfunction. nih.gov Under hypoxic conditions, which typically reduce endothelial nitric oxide synthase (eNOS) activity and NO production, Iptakalim treatment normalizes these levels, an effect that is blocked by the K-ATP channel antagonist glibenclamide. nih.gov
| Cell Type | Model System | Key Findings with Iptakalim Hydrochloride | Mechanism Implicated |
|---|---|---|---|
| Mesenteric Microvascular Endothelial Cells (MVECs) | Cultured Rat Cells | Activates whole-cell K-ATP currents, particularly in low metabolic states. | Dependent on ATP hydrolysis and ligands. |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Cultured Human Cells | Inhibits hypoxia-induced cell proliferation in a dose-dependent manner. | Downregulation of PKC-α expression. |
| Pulmonary Artery Endothelial Cells (HPAECs) | Cultured Human Cells | Rescues hypoxia-induced dysfunction of the eNOS/NO system. | K-ATP channel opening. |
Neuronal and Glial Cell Cultures (e.g., PC12 Cells, Astrocytes, Hippocampal Neurons)
Iptakalim's neuroprotective properties have been extensively studied using neuronal and glial cell cultures. The rat pheochromocytoma PC12 cell line, a widely used model for dopaminergic neurons, has been pivotal. In studies using PC12 cells, Iptakalim demonstrated a protective effect against neurotoxin-induced glutamate (B1630785) transporter dysfunction. nih.gov Pre-treatment with Iptakalim significantly protected these cells from the detrimental effects of neurotoxins like 6-OHDA, MPP+, and rotenone (B1679576). nih.gov This neuroprotection was linked to its ability to open K-ATP channels. nih.gov
Research on primary cultured rat astrocytes has shown that Iptakalim can inhibit astrocyte activation, a key process in neuroinflammation. In a model of MPP+-induced neurotoxicity, Iptakalim was found to decrease the release of the pro-inflammatory cytokine TNF-α and suppress the activation of p38 MAPK in reactive astrocytes. oup.com These effects were abolished by a selective mitochondrial K-ATP (mitoK-ATP) channel blocker, indicating the involvement of this specific channel subtype. oup.com Furthermore, electrophysiological studies on cultured hippocampal neurons have shown that Iptakalim selectively increases outward K+ currents without significantly affecting sodium or calcium channels, confirming its specificity for ATP-sensitive potassium channels in these neurons.
Cell Lines for Receptor Expression and Functional Assays (e.g., HEK-293, SH-EP1)
To investigate the interaction of Iptakalim with specific subtypes of the K-ATP channel, researchers have utilized human embryonic kidney 293 (HEK-293) cells. These cells are readily transfected, allowing for the heterologous expression of different combinations of the K-ATP channel subunits, namely the pore-forming inwardly rectifying potassium channel (Kir6.x) and the regulatory sulfonylurea receptor (SURx) subunits.
Electrophysiological experiments in HEK-293 cells expressing specific channel subtypes have revealed the selectivity of Iptakalim. One study demonstrated that Iptakalim selectively activates Kir6.1/SUR2B (vascular-type) and Kir6.2/SUR2A (cardiac-type) channels. researchgate.net In contrast, it had little effect on the Kir6.2/SUR1 (pancreatic β-cell type) channel, which was activated by diazoxide (B193173). researchgate.net Another study confirmed these findings, showing that Iptakalim inhibited the Kir6.2/SUR1 channel but activated the Kir6.1/SUR2B channel expressed in Xenopus oocytes. nih.gov This bidirectional regulation highlights the compound's unique pharmacological profile and its potential to be developed for specific therapeutic applications with fewer off-target effects. nih.gov These receptor expression models are crucial for screening and characterizing the molecular targets of novel K-ATP channel openers.
| Expressed K-ATP Channel Subtype | Cell System | Effect of this compound | Reference Compound Effect |
|---|---|---|---|
| Kir6.1/SUR2B (Vascular) | HEK-293 Cells, Xenopus Oocytes | Activation (Increased Current) | Activated by Pinacidil (B1677893), Diazoxide |
| Kir6.2/SUR2A (Cardiac) | HEK-293 Cells | Activation | Activated by Pinacidil |
| Kir6.2/SUR1 (Pancreatic) | HEK-293 Cells, Xenopus Oocytes | Inhibition / Little Effect | Activated by Diazoxide |
Neural Stem Cell Culture for Neurogenesis Studies
The potential of Iptakalim to influence neurogenesis has been investigated using adult neural stem cells (ANSCs) isolated from the hippocampus of adult mice. nih.gov These studies first identified that ANSCs express Kir6.1/SUR1-composed K-ATP channels. Subsequent experiments showed that administration of Iptakalim significantly increased the proliferation of newborn ANSCs in the subgranular zone (SGZ) of the hippocampus. nih.gov
The mechanism behind this pro-neurogenic effect involves the regulation of key neurotrophic factors. Iptakalim treatment was found to increase the levels of brain-derived neurotrophic factor (BDNF) and basic fibroblast growth factor (FGF-2) in the hippocampus. nih.gov Furthermore, Iptakalim enhanced the phosphorylation of Akt and CREB, crucial components of signaling pathways involved in cell survival and proliferation. These stimulatory effects on neurogenesis were absent in mice heterozygous for the Kir6.1 gene, confirming the essential role of this specific K-ATP channel subunit in mediating Iptakalim's action. nih.gov
Renal Cell Culture Models (Glomerular Endothelial, Mesangial, Tubular Epithelial Cells)
While direct studies of Iptakalim on specific renal cell lines are limited, the established roles of these cells in renal pathophysiology provide a strong rationale for their use in investigating K-ATP channel modulators. Cultured human renal mesangial cells are widely used to study diabetic nephropathy, a condition where mesangial cell proliferation contributes to glomerulosclerosis. Notably, studies have shown that high glucose conditions can induce proliferation in cultured rat mesangial cells, and this effect can be inhibited by the K-ATP channel opener diazoxide. researchgate.net This suggests that compounds like Iptakalim, which also open K-ATP channels, could have similar inhibitory effects on mesangial cell proliferation, a key event in the progression of diabetic kidney disease.
Similarly, cultured glomerular endothelial cells are critical models for studying diseases characterized by glomerular filtration barrier dysfunction. frontiersin.org Proximal tubular epithelial cells, which can be isolated and cultured, are essential for investigating drug transport, nephrotoxicity, and the cellular response to injury. nih.gov Given the renoprotective effects of Iptakalim observed in vivo, these specialized renal cell culture systems represent valuable platforms for dissecting the compound's direct effects on glomerular and tubular function at the cellular level. nih.gov
In Vivo Animal Models of Disease Pathologies
Animal models have been indispensable for evaluating the systemic effects and therapeutic efficacy of this compound across a range of pathologies that mirror human diseases.
In the field of cerebrovascular disease, the middle cerebral artery occlusion (MCAO) model in mice is a standard for mimicking ischemic stroke. researchgate.netmiami.edu Studies using this model have shown that Iptakalim administration significantly improves cerebral blood flow after ischemia and reperfusion. nih.gov It attenuates neurological deficits and reduces infarct volume. researchgate.netnih.gov The mechanism involves the inhibition of pericyte contraction, thereby improving microvascular disturbances post-stroke. nih.govnih.gov
For neurodegenerative disorders, neurotoxin-based models of Parkinson's disease are frequently used. In 6-hydroxydopamine (6-OHDA)-treated rats, Iptakalim was shown to protect against glutamate transporter dysfunction in the striatum and cerebral cortex. nih.gov Similarly, in rotenone-induced Parkinsonian rat models, Iptakalim improved motor dysfunction and increased dopamine (B1211576) levels in the striatum and substantia nigra. oup.com In MPP+-treated rat models, Iptakalim alleviated motor coordination deficits and reduced the loss of dopaminergic neurons, partly by inhibiting the activation of astrocytes and microglia. oup.com
The efficacy of Iptakalim in hypertension has been validated in several models. In spontaneously hypertensive rats (SHRs), a genetic model of essential hypertension, Iptakalim not only reduces blood pressure but also ameliorates associated insulin (B600854) resistance and endothelial dysfunction. nih.govnih.gov For pulmonary arterial hypertension (PAH), two primary models have been used: hypoxia-induced PAH and monocrotaline (MCT)-induced PAH in rats. frontiersin.org In the hypoxia model, Iptakalim attenuated the rise in pulmonary artery pressure, prevented right ventricular hypertrophy, and inhibited pulmonary artery remodeling. spandidos-publications.comnih.govresearchgate.net In the MCT model, Iptakalim also reduced right ventricle systolic pressure, inhibited right ventricle remodeling, and decreased levels of pathological mediators like endothelin-1 (B181129) and TNF-α in lung tissue. nih.govresearchgate.net
| Disease Pathology | Animal Model | Key In Vivo Findings with this compound |
|---|---|---|
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) in Mice | Improves cerebral blood flow, reduces infarct volume, and attenuates neurological deficits. |
| Parkinson's Disease | Neurotoxin-induced (6-OHDA, Rotenone, MPP+) models in rats | Protects dopaminergic neurons, improves motor function, and reduces neuroinflammation. |
| Hypertension | Spontaneously Hypertensive Rats (SHR) | Lowers blood pressure and ameliorates insulin resistance and endothelial dysfunction. |
| Pulmonary Hypertension | Hypoxia-induced and Monocrotaline-induced models in rats | Reduces pulmonary artery pressure, inhibits vascular remodeling, and prevents right ventricular hypertrophy. |
Hypertension Models (e.g., Spontaneously Hypertensive Rats, Renal Hypertensive Dogs)
The antihypertensive properties of Iptakalim have been extensively studied in models that mimic human essential hypertension. The Spontaneously Hypertensive Rat (SHR) is a primary model used in this research. Studies have shown that Iptakalim possesses selective antihypertensive activity, being more potent in the hypertensive state than in a normotensive state globethesis.com. In the SHR model, Iptakalim not only decreases blood pressure and heart rate but also improves insulin resistance, a common comorbidity of hypertension. This is potentially linked to a reduction in blood insulin and inflammatory markers such as TNF-α, IL-6, and hs-CRP globethesis.com. Furthermore, research indicates that as Iptakalim lowers blood pressure, it also contributes to the reversal of hypertensive vascular and cardiac remodeling globethesis.com.
Table 1: Summary of this compound Effects in Spontaneously Hypertensive Rat (SHR) Models
| Parameter Investigated | Model | Observed Effect of Iptakalim | Potential Mechanism | Source |
| Blood Pressure & Heart Rate | Spontaneously Hypertensive Rat (SHR) | Effective reduction in blood pressure and heart rate. | KATP channel opening leading to peripheral vasodilatation. | globethesis.com |
| Insulin Resistance (IR) | Spontaneously Hypertensive Rat (SHR) | Amelioration of IR. | Associated with decreasing blood insulin and inflammatory cytokines (TNF-α, IL-6). | globethesis.com |
| Organ Protection | Spontaneously Hypertensive Rat (SHR) | Reversal of pathological damage in the pancreas and kidney. | Influence on Kir6.1, Kir6.2, IRS-2, Glut-4, PI-3K p85 gene expression. | globethesis.com |
Neurodegenerative Disease Models (e.g., 6-OHDA-Lesioned Rats, Rotenone, MPP+-Induced Models)
The neuroprotective potential of Iptakalim has been explored in several models that replicate the dopaminergic neurodegeneration characteristic of Parkinson's disease.
6-OHDA-Lesioned Rats: The 6-hydroxydopamine (6-OHDA) model induces selective degeneration of catecholaminergic neurons, mimicking key aspects of Parkinson's disease creative-biolabs.comconductscience.com. In unilateral 6-OHDA-lesioned rats, Iptakalim has been shown to modulate neurotransmitter levels. It increases extracellular dopamine in the lesioned striatum while decreasing it on the intact side nih.gov. It also decreases glutamate levels in the lesioned striatum, an effect linked to the restoration of glutamate transporter function in astrocytes nih.gov. This restoration of glutamate uptake is abolished by the KATP channel blocker glibenclamide, indicating the mechanism involves KATP channel opening nih.govnih.gov.
Rotenone-Induced Models: Rotenone, a mitochondrial complex I inhibitor, is used to create models of Parkinsonism. In dopaminergic PC12 cells, Iptakalim alleviates rotenone-induced cell death and reduces the release of dopamine nih.gov. The proposed mechanism involves the opening of mitochondrial KATP channels, which modulates the dopamine transporter and reduces extracellular dopamine, thereby protecting cells from dopamine-dependent oxidative stress nih.gov. Studies also show Iptakalim can alleviate rotenone-induced dopaminergic neuron degeneration by inhibiting microglia-mediated neuroinflammation researchgate.net.
MPP+-Induced Models: The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is widely used to induce dopaminergic neuron death. Research demonstrates that Iptakalim protects against MPP+-induced degeneration of these neurons in the substantia nigra pars compacta (SNpc) oup.comnih.gov. This neuroprotective effect is associated with the inhibition of astrocyte activation. Iptakalim decreases the release of the pro-inflammatory factor TNF-α and activation of p38 MAPK in reactive astrocytes oup.comnih.gov. This effect is reversed by a mitochondrial KATP channel blocker, suggesting the involvement of these specific channels in regulating astrocyte activation nih.gov.
Table 2: Research Findings for Iptakalim in Neurodegenerative Disease Models
| Model Type | Key Findings | Underlying Mechanism | Source |
| 6-OHDA-Lesioned Rats | Increased extracellular dopamine and decreased glutamate in the lesioned striatum. Restored glutamate uptake impairment. | Opening of KATP channels. | nih.govnih.gov |
| Rotenone-Induced Model | Alleviated cytotoxicity and reduced dopamine release from PC12 cells. Inhibited microglia-mediated neuroinflammation. | Opening of mitochondrial KATP channels to modulate dopamine transporter function. | nih.govresearchgate.net |
| MPP+-Induced Model | Alleviated loss of dopaminergic neurons and motor coordination deficits. Decreased TNF-α release and p38 MAPK activation in astrocytes. | Inhibition of astrocyte activation via mitochondrial KATP channels. | oup.comnih.gov |
Neuropsychiatric Disorder Models (e.g., Chronic Mild Stress, Amphetamine/PCP Sensitization)
Iptakalim's utility is also being investigated in models of psychiatric conditions like depression and psychosis.
Chronic Mild Stress (CMS): The CMS model is a well-validated paradigm for inducing depression-like behaviors in rodents oup.com. In CMS mice, Iptakalim treatment has been shown to ameliorate depressive symptoms, such as restoring sucrose (B13894) preference and reducing immobility time in forced swimming and tail suspension tests nih.gov. The antidepressant effect of Iptakalim is linked to its ability to regulate neuro-inflammation and enhance adult hippocampal neurogenesis oup.comnih.gov. Specifically, it inhibits the NLRP3-inflammasome/caspase-1/interleukin 1β axis, thereby suppressing microglia-mediated neuro-inflammation nih.gov. It also alleviates synaptic damage by reversing abnormal mitochondrial dynamics, dependent on mitochondrial KATP channels nih.gov.
Amphetamine/PCP Sensitization: Behavioral sensitization to psychostimulants like phencyclidine (PCP) is used to model aspects of psychosis researchgate.net. In rats sensitized with a combination of PCP and nicotine (B1678760), Iptakalim preferentially and dose-dependently reduces nicotine-induced hyperlocomotion nih.govnih.gov. This selective effect suggests a potential dual action against nicotine addiction and psychosis, making it a candidate for treating comorbid conditions nih.govnih.gov.
Table 3: this compound Research in Neuropsychiatric Disorder Models
| Model Type | Behavioral Outcome | Key Molecular/Cellular Findings | Source |
| Chronic Mild Stress (CMS) | Ameliorated depression-like behaviors (e.g., anhedonia). | Inhibited NLRP3-inflammasome activation; reversed reduction in adult hippocampal neurogenesis; improved synaptic plasticity. | oup.comnih.govnih.gov |
| Phencyclidine (PCP) Sensitization | Dose-dependently reduced nicotine-induced hyperlocomotion in PCP-sensitized rats. | Suggests a dual action against nicotine use and psychosis. | nih.govnih.govcpn.or.kr |
Drug Addiction Models (e.g., Nicotine Self-Administration, Conditioned Responding)
Iptakalim's profile as both a KATP channel opener and a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist suggests its potential as a therapy for nicotine dependence nih.gov.
Nicotine Self-Administration: In rat models trained to self-administer nicotine intravenously, pretreatment with Iptakalim significantly decreased nicotine intake by reducing active lever pressing nih.govnih.gov. This indicates that Iptakalim can diminish the reinforcing effects of nicotine.
Conditioned Responding: The interoceptive stimulus effects of nicotine can be studied using a discriminated goal-tracking task, a form of conditioned responding nih.gov. In this model, rats learn to associate the internal state produced by nicotine with a reward. Iptakalim was found to attenuate this nicotine-evoked conditioned responding in a dose-dependent manner, suggesting it can block the subjective effects of nicotine that drive addictive behavior nih.govnih.gov.
Table 4: Effects of Iptakalim in Preclinical Models of Nicotine Addiction
| Addiction Model | Experimental Setup | Effect of Iptakalim | Source |
| Nicotine Self-Administration | Rats trained to lever-press for intravenous nicotine infusions. | Dose-dependently decreased active lever responding and overall nicotine intake. | nih.govnih.gov |
| Conditioned Responding (Goal-Tracking) | Rats trained to associate the interoceptive stimulus of nicotine with a sucrose reward. | Dose-dependently attenuated nicotine-evoked conditioned responding. | nih.govnih.gov |
Ischemic Injury Models (e.g., Cerebral Artery Occlusion)
The neuroprotective effects of Iptakalim extend to acute neuronal injury, such as that occurring during an ischemic stroke. The Middle Cerebral Artery Occlusion (MCAO) model is a standard technique to simulate focal cerebral ischemia in rodents perimed-instruments.comfrontiersin.org. In a rat MCAO model, post-event treatment with Iptakalim was shown to confer significant neuroprotection against ischemia/reperfusion injury nih.gov. This protective effect was associated with a reduction in infarct volume and the inhibition of apoptotic cell death in cells of the neurovascular unit (NVU), including neurons, astrocytes, and cerebral microvascular endothelial cells nih.gov. Iptakalim treatment increased the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and reduced the expression of caspase-3 nih.gov.
Table 5: Neuroprotective Effects of Iptakalim in Ischemic Injury Models
| Model | Primary Outcome Measured | Key Findings | Mechanism of Action | Source |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct volume, apoptosis markers. | Reduced infarct volume; inhibited OGD-induced cell death in cultured neurons and astrocytes. | Protection of neurovascular unit cells via inhibition of apoptosis (increased Bcl-2/Bax ratio, reduced caspase-3). | nih.gov |
Electrophysiological Techniques
Patch-Clamp and Current-Clamp Recordings for Ion Channel Activity
Electrophysiological techniques, particularly patch-clamp and current-clamp recordings, have been indispensable for characterizing the direct actions of Iptakalim on ion channels and neuronal activity.
Patch-Clamp Recordings: Whole-cell patch-clamp studies on cultured rat mesenteric microvascular endothelial cells revealed that Iptakalim significantly increases KATP currents, an effect prevented by the KATP blocker glibenclamide nih.govnih.gov. This activation was found to be dependent on the intracellular concentration of nucleotides like ATP and NDPs nih.gov. In acutely dissociated dopaminergic neurons from the rat substantia nigra pars compacta, perforated patch-clamp recordings showed that Iptakalim eliminated whole-cell currents induced by acetylcholine and the α4β2 nAChR agonist RJR-2403, suggesting a non-competitive block of these receptors nih.gov. Conversely, currents induced by glutamate, NMDA, and GABA were unaffected nih.gov. Single-channel recordings have also shown that Iptakalim can directly inhibit the Kir6.2 subunit of the pancreatic-type KATP channel while activating the vascular-type (Kir6.1/SUR2B) KATP channel nih.gov.
Current-Clamp Recordings: In current-clamp mode, studies on dissociated dopaminergic neurons demonstrated that while Iptakalim did not affect the resting membrane potential or spontaneous firing rate, it completely abolished the neuronal firing acceleration induced by the nAChR agonist RJR-2403 nih.gov. This finding corroborates the patch-clamp data, indicating that in these neurons, nAChRs are a more sensitive target for Iptakalim than KATP channels nih.gov. In pancreatic beta-cells, Iptakalim was shown to cause membrane depolarization and induce action potential firing by closing KATP channels nih.gov.
Table 6: Summary of Electrophysiological Findings for Iptakalim
| Technique | Cell/Tissue Type | Key Observation | Conclusion | Source |
| Whole-Cell Patch-Clamp | Mesenteric Microvascular Endothelial Cells | Significantly increased whole-cell KATP currents. | Iptakalim is an activator of endothelial KATP channels. | nih.govnih.gov |
| Perforated Patch-Clamp | Substantia Nigra Dopaminergic Neurons | Eliminated acetylcholine- and RJR-2403-induced currents; no effect on glutamate, NMDA, or GABA currents. | Iptakalim non-competitively blocks α4-containing nAChRs. | nih.gov |
| Current-Clamp | Substantia Nigra Dopaminergic Neurons | Abolished nAChR agonist-induced acceleration of neuronal firing. | The pharmacological effect in these neurons is primarily mediated by nAChR blockade. | nih.gov |
| Patch-Clamp (Whole-cell & Single-channel) | Pancreatic β-cells | Depolarized β-cells, induced action potentials, and reduced KATP channel open probability. | Iptakalim closes pancreatic-type KATP channels by directly inhibiting the Kir6.2 subunit. | nih.gov |
Biochemical and Molecular Biology Techniques
The elucidation of this compound's mechanism of action and its physiological effects relies on a variety of sophisticated biochemical and molecular biology techniques. These methods allow researchers to investigate the compound's impact at the subcellular level, from neurotransmitter dynamics to gene and protein expression.
In vivo microdialysis is a crucial technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of living animals. This method provides direct evidence of a drug's effect on neurochemical communication.
Studies utilizing microdialysis in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease have revealed complex effects of Iptakalim on neurotransmitter levels in the striatum. nih.gov It was observed that Iptakalim increased extracellular dopamine levels on the lesioned side of the striatum while decreasing them on the intact side. nih.gov Conversely, the compound had no effect on glutamate levels on the intact side but significantly decreased glutamate on the lesioned side. nih.gov These findings suggest that ATP-sensitive potassium (K-ATP) channels, which are opened by Iptakalim, play a differential role in regulating neurotransmitter levels in the healthy versus the dopamine-depleted striatum. nih.gov Further investigation in primary cultured rat astrocytes showed that Iptakalim could restore glutamate uptake activity that was diminished by 6-OHDA, an effect that was abolished by the K-ATP channel blocker glibenclamide. nih.gov
| Brain Region (Striatum) | Neurotransmitter | Observed Effect of Iptakalim |
|---|---|---|
| Lesioned Side | Dopamine | Increase |
| Intact Side | Dopamine | Decrease |
| Lesioned Side | Glutamate | Decrease |
| Intact Side | Glutamate | No Influence |
Enzyme activity assays are used to measure the rate of a specific enzymatic reaction, providing insight into how a compound might modulate cellular signaling pathways. Assays for Nitric Oxide Synthase (NOS) are particularly relevant for Iptakalim. NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule in vascular regulation, from L-arginine. sigmaaldrich.comabcam.com These assays often work by detecting the accumulation of NO's stable degradation products, nitrate and nitrite, using a colorimetric method involving the Griess Reagent. sigmaaldrich.comabcam.comoxfordbiomed.com
Analyzing changes in protein expression and modification is fundamental to understanding a drug's cellular impact.
Western Blot: This technique allows for the detection and quantification of specific proteins in a sample. springernature.com It has been employed in Iptakalim research to demonstrate that the compound can reverse hypoxia-induced increases in Protein Kinase C-alpha (PKC-α) expression in lung tissues in a dose-dependent manner. nih.gov Similarly, Western blotting was used to show that Iptakalim inhibits the endothelin-1 (ET-1)-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in human pulmonary arterial smooth muscle cells (PASMCs). nih.gov
Immunostaining: This method uses antibodies to visualize the location and distribution of specific proteins within tissues. Immunohistochemical analysis revealed that in control animals, PKC-α was weakly expressed in the cytoplasm of smooth muscle cells in pulmonary arterioles. nih.gov Following exposure to hypoxia, the expression became strongly positive, but this increased expression was significantly decreased in animals treated with Iptakalim. nih.gov
c-Fos: The protein c-Fos is the product of an immediate early gene that is often used as a marker for neuronal activation in response to stimuli, including pharmacological agents. nih.govtheopenscholar.comspringernature.com Immunohistochemical detection of c-Fos allows researchers to map which neurons and brain pathways are activated by a compound. nih.govspringernature.com This technique is valuable for identifying the central nervous system regions that are affected by Iptakalim, thereby linking its molecular mechanism to its broader physiological and behavioral effects.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (RT-qPCR), is the standard method for measuring the abundance of specific messenger RNA (mRNA) transcripts. oaepublish.comyoutube.com This analysis reveals how a compound affects the synthesis of proteins at the genetic level.
Studies using RT-PCR have shown that the expression of genes encoding K-ATP channel subunits is altered in hypertensive states. In spontaneously hypertensive rats (SHR), the mRNA levels for the subunits Kir6.2 and SUR2 were more highly represented compared to normotensive Wistar-Kyoto (WKY) rats. nih.gov Long-term treatment with Iptakalim significantly reduced the mRNA levels of Kir6.2 and SUR2 in the heart and smooth muscle tissues of SHR rats, suggesting that the drug's therapeutic effect involves reversing pathological changes in gene expression. nih.gov The expression of another subunit, Kir6.1, was not significantly different between the rat strains and was unaffected by Iptakalim. nih.gov Additionally, Iptakalim has been found to downregulate the elevated mRNA expression of ET-1, endothelin converting enzyme (ECE), and transforming growth factor (TGF)-β1. nih.gov
| Gene (K-ATP Subunit) | Expression in Untreated SHR vs. WKY | Effect of Iptakalim in SHR |
|---|---|---|
| Kir6.2 | Higher | Significantly Reduced |
| SUR2 | Higher | Significantly Reduced |
| Kir6.1 | Not Significantly Different | Unaffected |
Receptor binding assays are essential for determining the affinity and selectivity of a drug for its molecular targets. Pharmacological, biochemical, and electrophysiological studies, including receptor-combining tests, have confirmed that Iptakalim is a selective K-ATP channel opener. researchgate.net Beyond this primary mechanism, Iptakalim has also been identified as an antagonist of the α4β2-containing nicotinic acetylcholine receptor (nAChR). medchemexpress.com This dual action suggests that Iptakalim may have a broader range of therapeutic applications than initially thought, particularly in conditions involving nicotinic receptor signaling.
Behavioral Pharmacology Assessments in Animal Models
To understand how the molecular and cellular effects of Iptakalim translate into changes in complex behavior, a range of animal models and behavioral tests are utilized. These assessments are critical for evaluating the therapeutic potential of the compound for neurological and psychiatric conditions.
In a rat model of Parkinson's disease, systemic administration of Iptakalim did not significantly alleviate apomorphine-induced rotational behavior, suggesting its effects on motor symptoms in this model may be limited. nih.gov
Significant research has focused on Iptakalim's effects in models of nicotine addiction. In a discriminated goal-tracking task, where rats were trained to associate the presence of nicotine with a sucrose reward, Iptakalim dose-dependently attenuated the nicotine-evoked responding. nih.gov In a separate intravenous self-administration study, pretreatment with Iptakalim decreased the intake of nicotine, indicating a reduction in the reinforcing effects of the drug. nih.gov These behavioral effects were not due to non-specific motor impairment. nih.gov
Further studies using a rat model of comorbid nicotine addiction and schizophrenia (induced by phencyclidine, or PCP) found that Iptakalim preferentially decreased nicotine-induced hyperlocomotion in rats sensitized to both PCP and nicotine. nih.gov This suggests a potential dual action against both nicotine addiction and psychosis-like behaviors. nih.gov
| Animal Model | Behavioral Test | Observed Effect of Iptakalim |
|---|---|---|
| Rat Model of Parkinson's Disease (6-OHDA) | Apomorphine-Induced Rotation | No significant alleviation |
| Rat Model of Nicotine Stimulus | Discriminated Goal-Tracking | Attenuated nicotine-evoked responding |
| Rat Model of Nicotine Reinforcement | Intravenous Self-Administration | Decreased nicotine intake |
| Rat Model of Nicotine Addiction & Schizophrenia (PCP-sensitized) | Nicotine-Induced Hyperlocomotion | Preferentially decreased hyperlocomotion |
Locomotor Activity Measurement
The assessment of locomotor activity is a fundamental methodology in preclinical studies investigating the neuropsychopharmacological effects of this compound. This is typically conducted using automated locomotor activity (LMA) boxes. These apparatuses are equipped with a grid of photobeams, such as a set of 16 beams, affixed near the floor of the enclosure. nih.gov The system quantifies motor activity by registering the number of beam breaks as the animal moves within the chamber. nih.gov This automated approach allows for objective and continuous data collection without human interference, which is crucial for observing an animal's spontaneous or drug-induced activity in a novel or familiar environment. frontiersin.org
In studies evaluating this compound, this method has been employed to investigate its effects on nicotine-induced hyperlocomotion, a measure relevant to the psychomotor stimulant effects of nicotine. nih.gov Research has shown that this compound can decrease locomotion when administered with stimulants like nicotine. nih.gov Specifically, it has been observed to be more effective in reducing nicotine-induced increases in motor activity in rats previously sensitized with phencyclidine (PCP) and nicotine, compared to non-sensitized rats or those sensitized to either substance alone. nih.gov This suggests a preferential action of this compound in models of psychosis and addiction comorbidity. nih.gov The analysis of motor activity is often broken down into time blocks (e.g., 30-minute intervals) to examine the time course of the drug's effect. nih.gov
Table 1: Effect of this compound on Nicotine-Induced Locomotor Activity
| Treatment Group | Condition | Outcome | Finding |
|---|---|---|---|
| Phencyclidine + Nicotine (PCP+NIC) Sensitized Rats | Saline (Control) | Nicotine-induced hyperlocomotion | Exhibited significantly higher motor activity. nih.gov |
| Phencyclidine + Nicotine (PCP+NIC) Sensitized Rats | Iptakalim 10 mg/kg | Nicotine-induced hyperlocomotion | Significantly decreased motor activity compared to the saline control group. nih.gov |
| Phencyclidine + Nicotine (PCP+NIC) Sensitized Rats | Iptakalim 20 mg/kg | Nicotine-induced hyperlocomotion | Did not significantly reduce hyperlocomotion to the level of non-sensitized controls. nih.gov |
Conditioned Avoidance Responding
Conditioned Avoidance Responding (CAR) is a sophisticated behavioral paradigm used extensively in the screening and characterization of antipsychotic drugs. researchgate.netwikipedia.org The test evaluates the ability of a compound to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, which is a hallmark of antipsychotic-like activity. wikipedia.org The apparatus is typically a shuttle box with two compartments. An animal is trained to associate a neutral conditioned stimulus (CS), such as a light or a tone, with an upcoming aversive unconditioned stimulus (US), like a mild foot shock. wikipedia.org
The primary variables measured are:
Avoidance: The animal responds to the CS by moving to the other compartment, successfully avoiding the US.
Escape: The animal fails to respond to the CS and moves to the other compartment only after the US has started. wikipedia.org
Escape Failure: The animal fails to move to the other compartment for the entire duration of the US.
Drugs that decrease the percentage of avoidance responses while having minimal effect on escape responses are considered to have potential antipsychotic efficacy. wikipedia.orgnih.gov This test is highly predictive for detecting the clinical activity of antipsychotics, including both traditional dopamine D2 receptor antagonists and newer, atypical agents acting on other neurotransmitter systems. researchgate.netnih.gov Given that this compound has been investigated for a potential clozapine-like atypical antipsychotic profile, the CAR test represents a critical methodology for substantiating such claims by assessing its impact on learned, motivated behavior. nih.gov
Prepulse Inhibition of Acoustic Startle
Prepulse Inhibition (PPI) of the acoustic startle reflex is a key translational research tool used to measure sensorimotor gating, a pre-attentive neural filtering process that is deficient in certain neuropsychiatric disorders. nih.govmdpi.com The test assesses the phenomenon where a weak, non-startling sensory stimulus (the prepulse) presented shortly before a strong, startle-inducing stimulus (the pulse) leads to a reduction in the resulting startle response. mdpi.com A deficit in PPI is thought to reflect a failure of the central nervous system to filter out irrelevant or extraneous sensory information. nih.gov
The methodology involves placing a subject in a startle chamber equipped with a sensor to detect the whole-body startle response to a loud acoustic pulse (e.g., 120 dB). On some trials, the pulse is preceded by a weak prepulse at varying intensities (e.g., 73, 76, and 82 dB). nih.gov The degree of inhibition of the startle response on prepulse-plus-pulse trials compared to pulse-alone trials is calculated as the percentage of PPI. In studies involving this compound, PPI tests have been used to assess its effects in the context of animal models relevant to psychosis, such as those involving repeated treatment with PCP and/or nicotine. nih.gov The analysis of PPI at different prepulse intensities provides a detailed profile of a compound's effect on sensorimotor gating mechanisms. nih.gov
Rotational Behavior in Lesioned Models
The rotational behavior test is a standard and widely used model for assessing motor asymmetry, particularly in the context of neurodegenerative disorders like Parkinson's disease. nih.gov This methodology is employed in animals with unilateral lesions of the nigrostriatal dopamine system, which is a core feature of Parkinson's disease models. The lesion is typically created by injecting a neurotoxin, such as 6-hydroxydopamine (6-OHDA), into one side of the brain, leading to a near-complete depletion of dopamine in the striatum on that side. nih.gov
Following the lesion, the administration of dopamine-releasing agents (like amphetamine) or direct dopamine receptor agonists causes the animal to exhibit rotational behavior (circling). nih.gov The direction and rate of these rotations are quantified and serve as a direct measure of the lesion's severity and the functional state of the remaining dopamine system. This model is invaluable for screening potential anti-Parkinsonian drugs. In the context of this compound research, which has shown neuroprotective effects in rotenone-induced models of parkinsonian symptoms, the rotational behavior test serves as a critical functional assay. nih.gov It allows researchers to quantify the extent to which a compound can ameliorate the motor deficits caused by nigrostriatal degeneration.
Behavioral Tests for Depression and Addiction
The potential therapeutic applications of this compound extend to depression and addiction, necessitating the use of specific behavioral models to evaluate its efficacy. nih.gov
For Depression: Commonly used behavioral tests for assessing antidepressant-like activity in rodents include the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govherbmedpharmacol.com
Forced Swim Test (FST): In this test, rodents are placed in a cylinder of water from which they cannot escape. After an initial period of vigorous activity, they adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair" or passive coping. nih.govherbmedpharmacol.com A reduction in the duration of immobility is a primary indicator of antidepressant effectiveness. herbmedpharmacol.com
Tail Suspension Test (TST): Similar to the FST, this test induces a state of immobility by suspending mice by their tails. The duration of immobility is measured, and a decrease is indicative of an antidepressant-like effect. nih.gov
For Addiction: To study the anti-addictive properties of a compound, researchers use models that capture key aspects of addictive behavior, such as drug reward and seeking.
Drug Self-Administration: This is considered the gold standard for modeling drug reinforcement. Animals learn to perform an action, such as pressing a lever, to receive an infusion of a drug (e.g., nicotine). The rate of lever pressing reflects the reinforcing (rewarding) properties of the substance. nih.gov Studies have utilized this model to show that this compound can attenuate nicotine self-administration. nih.gov
Conditioned Goal-Tracking: This task assesses how drug-associated cues can evoke approach behavior. This compound has been shown to attenuate nicotine-evoked conditioned responding in this paradigm. nih.gov
Table 2: Behavioral Paradigms for Depression and Addiction
| Disorder | Behavioral Test | Principle | Key Measure |
|---|---|---|---|
| Depression | Forced Swim Test nih.govherbmedpharmacol.com | Measures behavioral despair in an inescapable situation. | Duration of Immobility |
| Depression | Tail Suspension Test nih.gov | Measures behavioral despair induced by suspension. | Duration of Immobility |
| Addiction | Drug Self-Administration nih.gov | Measures the reinforcing properties of a substance. | Rate of drug-seeking behavior (e.g., lever presses) |
| Addiction | Conditioned Goal-Tracking nih.gov | Measures conditioned responding to drug-associated cues. | Rate of approach to the reward-delivery location |
Proteomic Approaches to Elucidate Mechanisms
Proteomics represents a powerful set of advanced methodologies used to study the entire complement of proteins (the proteome) in a cell, tissue, or organism at a specific point in time. In pharmacological research, proteomic approaches are instrumental in elucidating a drug's mechanism of action by identifying its direct protein targets and characterizing the downstream changes in protein expression and signaling pathways. nih.gov
Chemical proteomics is a particularly relevant sub-discipline. This approach uses a modified version of a small molecule, like this compound, to create a probe. This probe can then be used to "fish out" its binding partners from a complex cellular lysate. nih.gov Once the potential protein targets are isolated, they are identified using mass spectrometry. This technique allows for the unbiased discovery of a drug's cellular targets, moving beyond pre-conceived hypotheses. nih.gov
Furthermore, quantitative proteomic techniques can be employed to compare the proteomes of treated versus untreated cells or tissues. This can reveal how this compound modulates cellular function by altering the levels of key proteins involved in specific biological processes. For instance, in studies of pulmonary hypertension, mechanistic investigations have focused on how compounds affect the mRNA and protein expression levels of specific ion channels, such as voltage-dependent K+ channels (Kv1.5) and calcium-activated K+ channels (BKCa). researchgate.net These proteomic and molecular biology approaches are essential for building a comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of this compound.
Structure Activity Relationship Sar Research and Medicinal Chemistry of Iptakalim Hydrochloride
Molecular Features Influencing KATP Channel Selectivity
Iptakalim (B1251717) is recognized as a selective opener of ATP-sensitive potassium (KATP) channels, demonstrating a preference for specific subtypes. This selectivity is primarily dictated by the molecular composition of the channel, which is a hetero-octameric complex comprising four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.
Research indicates that Iptakalim selectively activates KATP channels containing the SUR2A and SUR2B subunits, while having minimal effect on channels with the SUR1 subunit. benthamscience.com This differential activity underscores the critical role of the SUR subunit in mediating the effects of Iptakalim. The SUR2A subunit is predominantly found in cardiac muscle, while the SUR2B subunit is prevalent in vascular smooth muscle. In contrast, the SUR1 subunit is the primary regulatory component of KATP channels in pancreatic beta-cells. This subunit selectivity is a key molecular feature that contributes to Iptakalim's cardiovascular effects.
The precise molecular determinants within the SUR2 subunits that confer sensitivity to Iptakalim have not been fully elucidated in publicly available research. However, studies on other KATP channel openers have identified specific amino acid residues within the transmembrane domains of the SUR subunit as being crucial for drug interaction. It is plausible that Iptakalim interacts with a specific binding pocket on the SUR2 subunits that is structurally different from that of the SUR1 subunit.
Furthermore, the activity of Iptakalim is dependent on the intracellular concentrations of nucleotides such as ATP and ADP. researchgate.net This suggests that the conformational state of the SUR subunit, which is influenced by nucleotide binding, is a critical factor for the binding and efficacy of Iptakalim.
| KATP Channel Subtype | Predominant Tissue Location | Response to Iptakalim |
|---|---|---|
| Kir6.2/SUR1 | Pancreatic β-cells | Little to no effect benthamscience.com |
| Kir6.2/SUR2A | Cardiac Muscle | Activation benthamscience.com |
| Kir6.1/SUR2B | Vascular Smooth Muscle | Activation benthamscience.comnih.gov |
Structural Determinants of Nicotinic Acetylcholine (B1216132) Receptor Antagonism
In addition to its activity on KATP channels, Iptakalim has been identified as a noncompetitive antagonist of human nicotinic acetylcholine receptors (nAChRs). nih.govbarrowneuro.org This interaction also exhibits subtype selectivity, with a more pronounced effect on α4β2-nAChRs compared to α7-nAChRs. nih.gov
The noncompetitive nature of the antagonism suggests that Iptakalim does not bind to the acetylcholine binding site on the nAChR. Instead, it likely interacts with a different site on the receptor, possibly within the ion channel pore or at an allosteric site. This is supported by findings that Iptakalim's antagonistic action is both voltage- and use-dependent. nih.gov Such characteristics are hallmarks of open-channel blockers, which bind within the pore of the ion channel when it is in the open state, thereby physically occluding the passage of ions.
The specific structural features of the Iptakalim molecule that are responsible for its interaction with the nAChR have not been definitively identified in the available literature. Similarly, the precise amino acid residues within the α4β2-nAChR that form the binding site for Iptakalim remain to be elucidated. The higher potency of Iptakalim at α4β2-nAChRs compared to α7-nAChRs indicates that the structural differences between these receptor subtypes are critical for determining the affinity of Iptakalim binding.
Design Principles for Iptakalim Analogues with Modulated Activity Profiles
While the design and synthesis of analogues of various therapeutic agents are a cornerstone of medicinal chemistry, there is a notable lack of publicly available research detailing the systematic design and evaluation of Iptakalim analogues. The primary objectives in designing such analogues would likely be to modulate the activity profiles of the parent compound, aiming for enhanced potency, improved selectivity, or a modified pharmacokinetic profile.
General principles that would guide the design of Iptakalim analogues include:
Variation of the N-isopropyl group: The size and electronic properties of the substituent on the nitrogen atom could be critical for receptor interaction. Systematic replacement of the isopropyl group with other alkyl or functional groups would be a logical step in exploring the SAR.
Introduction of stereocenters: The synthesis of stereoisomers of Iptakalim and its analogues could reveal if the biological activity is stereospecific, which would provide valuable insights into the three-dimensional nature of the binding pocket.
A key goal in the design of Iptakalim analogues would be to dissect its dual activity. By systematically modifying the structure, it might be possible to develop analogues that are highly selective for KATP channels with minimal activity at nAChRs, or vice versa. This would not only provide valuable pharmacological tools for research but could also lead to new therapeutic agents with more targeted effects.
Computational and Biophysical Approaches in SAR Studies
Detailed computational and biophysical studies on the structure-activity relationship of Iptakalim are not extensively reported in the scientific literature. However, such approaches are invaluable in modern drug discovery and would be instrumental in furthering our understanding of Iptakalim's interactions with its biological targets.
Computational approaches that could be applied to SAR studies of Iptakalim include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models could be developed for a series of Iptakalim analogues to correlate their structural features with their biological activities. core.ac.uk This would allow for the prediction of the activity of novel, unsynthesized compounds.
Molecular Docking: Docking simulations could be used to predict the binding mode of Iptakalim within the putative binding sites of KATP channels and nAChRs. nih.gov This would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the Iptakalim-receptor complex over time, providing a more realistic representation of the binding event and its effect on receptor conformation.
Biophysical techniques that would be valuable in characterizing the SAR of Iptakalim include:
X-ray Crystallography or Cryo-electron Microscopy (Cryo-EM): These techniques could provide high-resolution structural information of Iptakalim bound to its target proteins, which would be the gold standard for understanding the molecular basis of its activity.
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These methods can be used to quantitatively measure the binding affinity and thermodynamics of the interaction between Iptakalim and its target receptors, providing crucial data for SAR studies.
The application of these computational and biophysical methods would undoubtedly provide a more detailed and predictive understanding of the structure-activity relationships of Iptakalim, paving the way for the rational design of new and improved therapeutic agents.
Comparative Pharmacology of Iptakalim Hydrochloride with Other Agents Preclinical Studies
Comparison with Other Potassium Channel Openers (e.g., Diazoxide (B193173), Pinacidil)
Iptakalim's primary mechanism of action is the opening of K-ATP channels, a property it shares with other agents like diazoxide and pinacidil (B1677893). However, preclinical studies reveal significant differences in their selectivity, potency, and effects on physiological parameters.
Iptakalim (B1251717) exhibits a distinct selectivity for the SUR2B/Kir6.1 subtype of K-ATP channels, which are predominantly found in the endothelium of resistance blood vessels. nih.govnih.gov In contrast, it has mild effects on SUR2A/Kir6.2 channels (found in cardiac muscle) and does not open SUR1/Kir6.2 channels (found in pancreatic beta-cells). nih.gov This selectivity is thought to contribute to its preferential relaxation of arterioles and small arteries with minimal impact on larger arteries or capacitance vessels. nih.gov In fact, iptakalim is a more potent activator of the SUR2B/Kir6.1 subtype than both diazoxide and pinacidil. nih.gov
Preclinical evidence also highlights differences in their antihypertensive profiles. While both iptakalim and pinacidil lower blood pressure, iptakalim does so with little to no effect on heart rate in hypertensive rodents, an effect not observed with pinacidil or diazoxide. nih.govnih.gov This selective antihypertensive action of iptakalim may be attributed to its high selectivity for the SUR2B/Kir6.1 K-ATP channel subtype and its targeted relaxation of resistance vessels. nih.gov
Furthermore, the activation of K-ATP channels by iptakalim is dependent on intracellular concentrations of ATP or nucleotide diphosphates (NDPs), specifically at lower concentrations. nih.gov Pinacidil, on the other hand, is effective across a wider range of ATP and NDP concentrations. nih.gov This suggests that iptakalim may be more effective under conditions of lower metabolic status in endothelial cells. nih.gov
Table 1: Comparison of Iptakalim with Other Potassium Channel Openers
| Feature | Iptakalim | Diazoxide | Pinacidil |
|---|---|---|---|
| Primary K-ATP Channel Subtype | SUR2B/Kir6.1 (endothelial) nih.gov | SUR1/Kir6.2 (pancreatic) | Less selective than Iptakalim nih.govnih.gov |
| Antihypertensive Effect | Strong, with little effect on heart rate nih.gov | Lowers blood pressure | Lowers blood pressure, may increase heart rate |
| Vessel Selectivity | Preferentially relaxes arterioles and small arteries nih.gov | Less selective | Less selective |
| Nucleotide Dependence | Dependent on low concentrations of ATP/NDPs nih.gov | Effective over a wider range of ATP/NDP concentrations nih.gov |
Comparison with Antihypertensive Agents (e.g., Captopril, Nifedipine, Bisoprolol)
While direct preclinical comparative studies between iptakalim and specific antihypertensive agents like captopril, nifedipine, and bisoprolol (B1195378) are not extensively available, a comparison of their mechanisms of action and general preclinical findings offers valuable insights. These agents represent different classes of antihypertensives: an angiotensin-converting enzyme (ACE) inhibitor (captopril), a calcium channel blocker (nifedipine), and a beta-blocker (bisoprolol).
Iptakalim lowers blood pressure by opening K-ATP channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation. This mechanism is distinct from the other three agents.
Captopril , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in aldosterone (B195564) secretion. Preclinical studies have extensively documented its efficacy in various models of hypertension. nih.govnih.govmdpi.com
Nifedipine , a dihydropyridine (B1217469) calcium channel blocker, inhibits the influx of calcium ions into vascular smooth muscle cells, resulting in vasodilation and reduced peripheral resistance. Its antihypertensive effects are well-established in preclinical models. mdpi.com
Bisoprolol is a selective beta-1 adrenergic receptor antagonist that primarily reduces blood pressure by decreasing cardiac output. It also inhibits renin release from the kidneys. Preclinical studies have demonstrated its blood pressure-lowering effects. researchgate.net
A key distinguishing feature of iptakalim reported in preclinical studies is its selective antihypertensive action, strongly lowering blood pressure in hypertensive models with minimal effect in normotensive animals. nih.gov This selectivity is not a primary characteristic of captopril, nifedipine, or bisoprolol. Furthermore, iptakalim's mechanism of action through the K-ATP channel offers a different therapeutic target for managing hypertension.
Comparison with Antipsychotic Agents (e.g., Haloperidol (B65202), Clozapine (B1669256), Risperidone)
Preclinical studies have explored the potential antipsychotic-like effects of iptakalim, comparing it with established typical (haloperidol) and atypical (clozapine, risperidone) antipsychotics. These studies reveal both similarities and differences in their pharmacological profiles.
In models of hyperlocomotion induced by amphetamine and phencyclidine, iptakalim has been shown to be effective in reducing motor activity, an effect shared with risperidone. Furthermore, like clozapine and haloperidol, iptakalim can disrupt conditioned avoidance responding.
A notable difference lies in their effects on c-Fos expression in different brain regions. Iptakalim and clozapine preferentially increase c-Fos expression in the medial prefrontal cortex, nucleus accumbens, and lateral septal nucleus. In contrast, haloperidol induces a greater increase in the nucleus accumbens, dorsolateral striatum, and lateral septal nucleus. This suggests that iptakalim may have an "atypical" antipsychotic profile, similar to clozapine.
However, when combined with amphetamine, iptakalim produced a reduction in prepulse inhibition of the acoustic startle reflex, an effect also seen with haloperidol but not with clozapine. This finding suggests a complex interaction with dopaminergic systems that differs from atypical antipsychotics like clozapine.
Comparison with Antidepressant Agents (e.g., Fluoxetine)
Recent preclinical research has investigated the antidepressant-like properties of iptakalim, with some studies drawing comparisons to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875).
In a chronic mild stress (CMS) mouse model of depression, treatment with iptakalim was shown to restore the decrease in sucrose (B13894) preference and shorten the immobility time in the forced swimming and tail suspension tests. nih.gov These effects are indicative of an antidepressant-like action and were comparable to the effects observed with fluoxetine in the same model. nih.govresearchgate.net
The proposed mechanisms for iptakalim's antidepressant effects include the regulation of neuroinflammation and the enhancement of adult hippocampal neurogenesis. nih.gov Specifically, iptakalim was found to inhibit the activation of the NLRP3 inflammasome in the hippocampus of CMS mice. nih.gov While fluoxetine also has known effects on neurogenesis and neuroinflammation, the direct molecular pathways may differ. For instance, studies on fluoxetine in a chronic social isolation rat model pointed to the modulation of proteins involved in the proteasome pathway, antioxidant systems, and mitochondrial energy metabolism in the prefrontal cortex. nih.gov
One preclinical study noted that while iptakalim attenuated amphetamine-induced hyperlocomotion, fluoxetine significantly enhanced it. This suggests different modulatory effects on the dopamine (B1211576) system, which could have implications for their antidepressant mechanisms.
Table 2: Comparison of Iptakalim with Fluoxetine in a Preclinical Depression Model
| Feature | Iptakalim | Fluoxetine |
|---|---|---|
| Effect on Sucrose Preference in CMS Model | Restored decrease nih.gov | Restored decrease researchgate.net |
| Effect on Immobility in Forced Swim Test | Shortened immobility time nih.gov | Shortened immobility time researchgate.net |
| Proposed Mechanism | Inhibition of NLRP3 inflammasome, enhanced neurogenesis nih.gov | Modulation of proteasome pathway, antioxidant systems, and mitochondrial metabolism nih.gov |
| Effect on Amphetamine-Induced Hyperlocomotion | Attenuated | Enhanced |
Comparison with Neuroprotective Agents (e.g., L-Dopa)
L-Dopa remains a cornerstone therapy for Parkinson's disease, primarily by replenishing dopamine levels in the brain. mdpi.com Preclinical studies have shown that L-Dopa can have neuroprotective effects on dopaminergic neurons in animal models of Parkinson's disease, potentially through the modulation of cell survival and apoptotic pathways. nih.govresearchgate.net However, there is also a long-standing debate about its potential to induce oxidative stress and contribute to neurodegeneration over the long term. neuropharmac.com
Iptakalim's neuroprotective effects are thought to stem from its ability to open K-ATP channels in neurons and glial cells. In a preclinical model of Parkinson's disease, iptakalim was shown to protect dopaminergic neurons. This protection was associated with the inhibition of astrocyte activation and the subsequent release of pro-inflammatory factors.
The mechanisms of neuroprotection for iptakalim and L-Dopa appear to be distinct. Iptakalim's effects are mediated through the modulation of ion channels and neuroinflammation, while L-Dopa's primary action is dopamine replacement, with secondary effects on cell signaling pathways. nih.gov
Comparison with K-ATP Channel Blockers (e.g., Glibenclamide, 5-Hydroxydecanoate)
The interaction of iptakalim with K-ATP channel blockers provides crucial evidence for its mechanism of action. Glibenclamide, a non-selective K-ATP channel blocker, and 5-hydroxydecanoate (B1195396) (5-HD), a more specific blocker of mitochondrial K-ATP channels, have been used in preclinical studies to probe the effects of iptakalim.
Numerous studies have demonstrated that the pharmacological effects of iptakalim can be prevented or reversed by glibenclamide. For instance, the increase in whole-cell K-ATP currents in mesenteric microvascular endothelial cells induced by iptakalim is prevented by glibenclamide. nih.govnih.gov Similarly, the vasodilation and antihypertensive effects of iptakalim are inhibited by glibenclamide.
The use of 5-HD has helped to elucidate the role of mitochondrial K-ATP channels in the actions of iptakalim. In a model of Parkinson's disease, the protective effects of iptakalim against MPP+-induced degeneration of dopaminergic neurons were reversed by 5-HD. This indicates that the opening of mitochondrial K-ATP channels is a key component of iptakalim's neuroprotective mechanism.
Future Directions and Emerging Research Avenues for Iptakalim Hydrochloride
Exploration of KATP Channel Subunit-Specific Activation in Different Tissues
Iptakalim (B1251717) hydrochloride's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels. However, KATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific combination of these subunits varies across different tissues, leading to functional diversity. Future research is increasingly focused on understanding the subunit-specific activation of KATP channels by iptakalim in various tissues.
Iptakalim has shown a degree of selectivity for different KATP channel subtypes. It demonstrates selective action on Kir6.1/SUR2B and Kir6.2/SUR2A channels, which are predominantly found in vascular and cardiac tissues, respectively. In contrast, it has little effect on Kir6.2/SUR1 channels, the subtype prevalent in pancreatic beta-cells. This selectivity is crucial as it may explain its potent antihypertensive effects with a reduced risk of inducing hyperglycemia, a common side effect of non-selective KATP channel openers.
Further investigations are needed to map the precise interactions of iptakalim with different Kir and SUR subunits. Understanding these interactions at a molecular level could pave the way for designing even more selective KATP channel openers with improved therapeutic profiles for a range of conditions, from cardiovascular diseases to neurological disorders.
Further Elucidation of Antipsychotic Mechanisms beyond Traditional Receptors
Emerging evidence suggests that iptakalim may possess antipsychotic properties through mechanisms that diverge from traditional antipsychotic drugs, which primarily target dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Iptakalim's potential as an antipsychotic stems from its ability to modulate neurotransmitter release and neuronal activity via the opening of KATP channels in the brain. nih.gov
Preclinical studies have shown that iptakalim can reduce hyperlocomotion induced by amphetamine and phencyclidine, behaviors that model certain aspects of psychosis. nih.gov Furthermore, its effects on c-Fos expression in brain regions like the medial prefrontal cortex and nucleus accumbens are comparable to atypical antipsychotics like clozapine (B1669256), but distinct from typical antipsychotics like haloperidol (B65202). nih.gov This suggests a novel mechanism of action that could be beneficial for treating schizophrenia, potentially with a different side effect profile. unl.edu
One study found that a combined treatment of iptakalim and amphetamine led to a reduction in prepulse inhibition of acoustic startle, an effect also observed with haloperidol but not clozapine. nih.gov This indicates a complex interaction with dopaminergic systems that warrants further investigation. The exploration of KATP channels as a novel target for antipsychotic drug development represents a significant shift from receptor-focused approaches and could lead to new therapeutic strategies for psychotic disorders. nih.gov
Investigation of Regional Specificity of Central Nervous System Effects
The distribution of KATP channels within the central nervous system (CNS) is not uniform, which suggests that iptakalim may exert region-specific effects. Understanding this regional specificity is a critical area of future research. For instance, KATP channels are found in brain regions implicated in the pathophysiology of schizophrenia, such as the substantia nigra, ventral tegmental area, prefrontal cortex, and hippocampus. unl.edu
Studies have shown that iptakalim can increase the survival of neurons in the hippocampus CA1 zone following global cerebral ischemia. jbr-pub.org.cn It also reverses ischemia-induced increases in glutamate (B1630785) in the hippocampus, highlighting a neuroprotective role in this specific brain region. jbr-pub.org.cn In models of Parkinson's disease, iptakalim has been shown to restore glutamate uptake in the striatum and cerebral cortex. nih.gov
Furthermore, iptakalim has been observed to dose-dependently increase c-Fos expression in the nucleus accumbens, medial prefrontal cortex, and lateral septal nucleus, but not in the dorsolateral striatum. unl.edu This differential activation pattern underscores the importance of investigating the regional effects of iptakalim to better understand its therapeutic potential and possible side effects in the CNS.
Optimization of Pharmacological Effects through Targeted Delivery Systems
While research on targeted delivery systems for iptakalim hydrochloride is still in its nascent stages, this area holds significant promise for optimizing its pharmacological effects. The development of novel drug delivery systems, such as nanoparticles and liposomal formulations, could enhance the therapeutic efficacy of iptakalim by improving its bioavailability, prolonging its circulation time, and enabling targeted delivery to specific tissues or organs. mdpi.comnih.govnih.govgoogle.commdpi.com
For instance, encapsulating iptakalim in nanoparticles could facilitate its passage across the blood-brain barrier, thereby increasing its concentration in the CNS for the treatment of neurological and psychiatric disorders. mdpi.com Targeted delivery to the kidneys could also be beneficial for its renoprotective effects. nih.gov Although no specific studies on iptakalim-loaded nanoparticles or liposomes were identified, the principles of these technologies are broadly applicable and represent a logical next step in the development of this compound.
Future research in this area will likely focus on designing and testing various formulations of iptakalim to achieve better therapeutic outcomes with potentially lower doses and reduced systemic side effects.
Role in Modulating Glial Cell Function and Neuroinflammation
Recent studies have highlighted the role of glial cells, including astrocytes and microglia, in the pathophysiology of various neurological disorders. Iptakalim has been shown to modulate the function of these cells and exert anti-inflammatory effects, opening up new avenues for its therapeutic use.
In a model of Parkinson's disease, iptakalim was found to protect dopaminergic neurons by inhibiting the activation of astrocytes and the subsequent release of pro-inflammatory factors like TNF-alpha. nih.gov The effects of iptakalim on astrocytes were reversed by a mitochondrial KATP channel blocker, indicating the involvement of these specific channels in regulating astrocyte activation. nih.gov The compound also demonstrated the ability to alleviate the activation of both astrocytes and microglia in the substantia nigra pars compacta. nih.gov
Furthermore, iptakalim has been shown to enhance the glutamate uptake activity of primary cultured astrocytes, which could contribute to its neuroprotective effects by reducing excitotoxicity. jbr-pub.org.cn By targeting glial cells and neuroinflammation, iptakalim may offer a novel approach to treating neurodegenerative diseases where these processes play a significant role.
Potential for Combination Therapies in Preclinical Settings
The unique mechanism of action of iptakalim suggests that it could be used in combination with other drugs to enhance therapeutic effects or reduce side effects. While preclinical research in this area is limited, some studies have provided initial insights into the potential of combination therapies involving iptakalim.
One study investigated the combined effects of iptakalim and amphetamine, a dopamine-releasing agent, and compared these effects to those of typical and atypical antipsychotics. nih.gov The results suggested a complex interplay between iptakalim and the dopaminergic system, which could be relevant for its potential use in combination with other antipsychotic medications. nih.gov
Given its neuroprotective properties, future preclinical studies could explore the combination of iptakalim with other neuroprotective agents for the treatment of conditions like stroke or neurodegenerative diseases. nih.gov For example, combining iptakalim with glutamate antagonists or antioxidants could provide synergistic neuroprotection. frontiersin.org Further research is needed to identify optimal drug combinations and to evaluate their efficacy and safety in various preclinical models.
Identification of Novel Molecular Targets and Signaling Pathways
While the primary target of iptakalim is the KATP channel, emerging research is beginning to identify other molecular targets and signaling pathways that may contribute to its diverse pharmacological effects.
One such target is the nicotinic acetylcholine (B1216132) receptor (nAChR) . Iptakalim has been shown to act as an antagonist of α4β2-containing nAChRs. nih.govnih.govmedchemexpress.com This action is non-competitive and may contribute to its neuroprotective and potential antipsychotic effects. nih.govnih.gov
Another identified pathway involves the SUR2/EPAC1 complex . Iptakalim treatment has been shown to promote KATP channel opening by suppressing the formation of this complex, which in turn reduces calcium influx and endothelin-1 (B181129) (ET-1) release. patsnap.com This mechanism is thought to underlie its beneficial effects on microcirculation following ischemic stroke. patsnap.com
Furthermore, iptakalim has been found to downregulate the expression of protein kinase C-α (PKC-α) . nih.govjbr-pub.org.cnnih.gov This effect is believed to contribute to its inhibition of pulmonary arterial smooth muscle cell proliferation and pulmonary vascular remodeling in response to hypoxia. nih.govjbr-pub.org.cnnih.gov
The identification of these novel targets and pathways provides a more comprehensive understanding of iptakalim's mechanism of action and opens up new possibilities for its therapeutic application. Further research in this area is crucial for a complete characterization of this promising compound.
Q & A
Q. What are the primary pharmacological targets of Iptakalim Hydrochloride, and how are they characterized experimentally?
this compound acts as a dual-target agent: it is an ATP-sensitive potassium channel (KATP) opener and an α4β2 nicotinic acetylcholine receptor (nAChR) antagonist. To confirm its KATP activation, researchers use radioligand binding assays (e.g., [³H]P1075 displacement in arterial smooth muscle cells) and electrophysiological measurements of potassium currents in isolated vascular tissues . Its α4β2 nAChR antagonism is validated via competitive binding assays using selective ligands (e.g., nicotine derivatives) in neuronal cell lines .
Q. What experimental models are used to study the neuroprotective effects of this compound?
Neuroprotection is assessed using in vitro models like PC12 cells exposed to oxidative stress (H₂O₂-induced injury), where cell viability is measured via MTT assays and glutamate release via HPLC . In vivo models include rotenone-induced neurotoxicity in rats, with behavioral tests (e.g., motor activity) and neurochemical analyses (dopamine/glutamate levels in striatal tissues) .
Q. How is this compound evaluated for antihypertensive efficacy in preclinical studies?
Spontaneously hypertensive rats (SHR) are the primary model. Blood pressure is monitored via tail-cuff plethysmography or telemetry, while vascular remodeling is analyzed histologically (e.g., aortic wall thickness, collagen deposition) . Mechanistic studies focus on TGF-β1 and MMP expression in renal or vascular tissues using Western blotting or qPCR .
Advanced Research Questions
Q. How do researchers reconcile Iptakalim’s dual mechanisms (KATP activation and nAChR antagonism) in different tissues?
Tissue-specific effects are dissected using subtype-selective inhibitors. For example, glibenclamide (a KATP blocker) abolishes vasodilation in arterial smooth muscle , while α4β2 nAChR agonists (e.g., nicotine) reverse its neuroprotective effects in neuronal models . Transcriptomic profiling (e.g., RNA-seq) of SUR2B/Kir6.1 (endothelial KATP subtype) versus neuronal nAChR expression helps clarify tissue selectivity .
Q. What methodologies are used to analyze conflicting data on Iptakalim’s role in pulmonary hypertension versus systemic hypertension?
Hypoxia-induced pulmonary hypertension models (rats exposed to 10% O₂ for 3–4 weeks) are compared with SHR models. Key endpoints include right ventricular systolic pressure (RVSP), pulmonary artery remodeling (histopathology), and PKC-α/NF-κB pathway analysis via immunohistochemistry . Contrasting systemic effects (e.g., renal protection in SHR) are evaluated using creatinine clearance and urinary albumin assays .
Q. How is Iptakalim’s impact on cardiac hypertrophy and fibrosis quantified in pressure-overload models?
Transverse aortic constriction (TAC) in rodents induces left ventricular hypertrophy (LVH). Researchers measure heart weight-to-body weight ratios, echocardiographic parameters (e.g., ejection fraction), and fibrosis via Masson’s trichrome staining. Molecular markers (e.g., ANP, BNP mRNA) and serum NO/endothelin-1 levels are quantified to link KATP activation to endothelial function .
Q. What advanced techniques validate Iptakalim’s selectivity for SUR2B/Kir6.1 KATP channels in endothelial cells?
Patch-clamp electrophysiology in transfected HEK293 cells expressing SUR2B/Kir6.1 versus other subtypes (e.g., SUR1/Kir6.2) confirms channel specificity . siRNA knockdown of SUR2B in endothelial cells abolishes Iptakalim-induced NO production, measured via Griess assay or DAF-FM fluorescence .
Methodological Notes
- Contradiction Management : Discrepancies in neuroprotection (KATP vs. nAChR dominance) are addressed by comparing dose-response curves in in vitro (PC12 cells) versus in vivo (rotenone model) systems .
- Data Reproducibility : Standardize animal models (e.g., SHR age, hypoxia exposure duration) and validate antibodies (e.g., anti-TGF-β1) via knockout controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
